4-(Methylamino)quinoline-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-(methylamino)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRDQTOHJJQASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(Methylamino)quinoline-3-carboxylic Acid
The following technical guide details the synthesis of 4-(Methylamino)quinoline-3-carboxylic acid . This document is structured for researchers and process chemists, focusing on the most robust, scalable pathway: the Gould-Jacobs Reaction followed by Nucleophilic Aromatic Substitution (
Executive Summary
Target Molecule: 4-(Methylamino)quinoline-3-carboxylic acid Core Scaffold: Quinoline Key Functionalities: C3-Carboxylic acid, C4-Secondary amine (Methylamino) Primary Application: Intermediate for aminoquinoline-based antibacterial agents, kinase inhibitors, and antimalarial pharmacophores.
This guide prioritizes the Gould-Jacobs pathway due to its high atom economy and the availability of starting materials (aniline and diethyl ethoxymethylenemalonate). The synthesis proceeds through a 4-hydroxyquinoline intermediate, which is activated via chlorination and subsequently functionalized with methylamine.
Retrosynthetic Analysis
To design the most efficient forward synthesis, we disconnect the target molecule at the C4-amine and the heterocyclic ring construction.
-
Disconnection 1: The C4-N bond is cleaved, revealing a 4-Chloroquinoline-3-carboxylate precursor and Methylamine .
-
Disconnection 2: The C4-Cl bond is traced back to a 4-Hydroxyquinoline (tautomer of 4-quinolone), derived from a thermal cyclization.
-
Disconnection 3: The quinoline core is disconnected to Aniline and Diethyl ethoxymethylenemalonate (EMME) .
Retrosynthesis Diagram
Figure 1: Retrosynthetic logic flow from target acid to commercially available aniline and EMME.
Detailed Synthetic Pathway[1][2]
Phase 1: Scaffold Construction (Gould-Jacobs Protocol)
The formation of the quinoline core is the critical first phase. This involves a condensation followed by a high-temperature cyclization.
Step 1: Enamine Formation
Reactants: Aniline (1.0 eq), Diethylethoxymethylenemalonate (EMME) (1.1 eq). Conditions: 110–120°C, solvent-free or in Ethanol. Mechanism: Addition-elimination. The aniline nitrogen attacks the electron-deficient double bond of EMME, displacing ethanol.
Step 2: Thermal Cyclization
Reactants: Enamine intermediate. Conditions: 250–260°C (Dowtherm A or Diphenyl ether). Protocol Insight: This step requires high thermal energy to overcome the aromaticity of the benzene ring and form the new pyridine ring. Yield Target: >80% of Ethyl 4-hydroxyquinoline-3-carboxylate.
Phase 2: Activation and Amination
The 4-hydroxy group is a poor leaving group. It must be converted to a chloride to facilitate the nucleophilic attack by methylamine.
Step 3: Chlorination
Reagent: Phosphorus Oxychloride (
Step 4: Nucleophilic Aromatic Substitution (
)
Reactants: Ethyl 4-chloroquinoline-3-carboxylate, Methylamine (33% in EtOH or 2M in THF).
Conditions: 60–80°C, sealed tube or reflux.
Mechanism: Methylamine attacks the electron-deficient C4 position. The ester at C3 provides crucial electron-withdrawing support, stabilizing the Meisenheimer complex intermediate.
Reaction:
Phase 3: Deprotection
Step 5: Ester Hydrolysis
Reactants: Ethyl 4-(methylamino)quinoline-3-carboxylate, NaOH (aq). Conditions: Reflux in Ethanol/Water (1:1). Workup: Acidification with dilute HCl to pH 4–5 to precipitate the zwitterionic amino acid.
Experimental Workflow & Data
Reaction Scheme Diagram
Figure 2: Step-by-step synthetic workflow.
Critical Process Parameters (CPP) Table
| Parameter | Step | Optimal Range | Impact of Deviation |
| Temperature | Cyclization | 250–260°C | <240°C: Incomplete reaction. >270°C: Charring/Decomposition. |
| Stoichiometry | Chlorination | 3–5 eq | Excess required to act as solvent and drive equilibrium. |
| pH Control | Hydrolysis Workup | pH 4.5–5.5 | pH < 3: Protonation of amine (salt formation). pH > 7: Product remains soluble as carboxylate. |
| Solvent | Amination | Ethanol/THF | Protic solvents (EtOH) can accelerate |
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube. -
Charge: Add Ethyl 4-hydroxyquinoline-3-carboxylate (21.7 g, 0.1 mol) and
(50 mL). -
Reaction: Heat the mixture to reflux (oil bath ~110°C) for 3 hours. The suspension should clear as the chloride forms.
-
Quench: Cool to room temperature. Pour the mixture slowly onto 300 g of crushed ice with vigorous stirring. Caution: Violent exotherm.
-
Isolation: Neutralize with
(solid) or to pH 7. Extract with Dichloromethane (3 x 100 mL). Dry over and concentrate in vacuo. -
Purification: Recrystallize from hexane/ethyl acetate if necessary.
Protocol B: Amination and Hydrolysis
-
Amination: Dissolve the chloro-ester (0.05 mol) in Ethanol (50 mL). Add Methylamine (33% in EtOH, 0.15 mol). Heat in a sealed pressure tube at 80°C for 4 hours. Monitor by TLC.[1][2][3]
-
Evaporation: Remove solvent and excess amine under reduced pressure.
-
Hydrolysis: Resuspend the crude residue in 10% NaOH (50 mL) and Ethanol (20 mL). Reflux for 2 hours.
-
Final Isolation: Cool to 0°C. Acidify dropwise with Acetic Acid or 1M HCl to pH 5. Collect the precipitate by filtration, wash with cold water, and dry.
References
-
Marecki, P. E., & Bambury, R. E. (1984).[4] Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents.[4] Journal of Pharmaceutical Sciences, 73(8), 1141–1143.[4]
-
PrepChem. (n.d.). Synthesis of 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester.
-
PubChem. (2025).[5] Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound Summary).
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
-
Beilstein Journal of Organic Chemistry. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of 4-(methylamino)quinoline-3-carboxylic acid derivatives
An In-Depth Technical Guide to the Synthesis of 4-(Methylamino)quinoline-3-carboxylic Acid Derivatives
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinoline, particularly those functionalized at the 3 and 4-positions, exhibit a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3][4][5][6][7] Among these, 4-(methylamino)quinoline-3-carboxylic acid and its analogues represent a core structure of significant interest, forming the backbone of compounds explored for treating diseases ranging from malaria to cancer.[4][7]
This guide provides a comprehensive overview of the predominant synthetic strategy for accessing this molecular framework. We will dissect the synthesis from a retrosynthetic perspective, detailing the key transformations, explaining the mechanistic rationale behind procedural choices, and providing field-tested protocols for researchers in drug discovery and synthetic chemistry. The narrative is structured to guide the scientist through the logical flow of the synthesis, from commercially available starting materials to the final target compound, emphasizing both classical methods and modern refinements.
Retrosynthetic Analysis: A Strategic Overview
A logical deconstruction of the target molecule, 4-(methylamino)quinoline-3-carboxylic acid, reveals a clear and robust synthetic strategy. The primary disconnections are made at the C4-N bond and across the fused pyridine ring, leading to a multi-stage approach that is both modular and reliable.
Our forward synthesis will therefore proceed in two major parts:
-
Construction of the Quinoline Core: Formation of a 4-hydroxyquinoline-3-carboxylic ester (or its 4-oxo tautomer) via the Gould-Jacobs reaction.
-
Functionalization and Substitution: Conversion of the 4-oxo group to a suitable leaving group (chloride) followed by nucleophilic aromatic substitution with methylamine.
Part I: Synthesis of the 4-Oxoquinoline-3-carboxylic Acid Core via the Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinoline (4-quinolone) derivatives.[8] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[8][9]
Mechanism and Rationale
The reaction proceeds in two distinct stages:
-
Condensation: The synthesis begins with a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[8][10]
-
Thermal Cyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[3][8] The reaction is typically performed in a high-boiling inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures.[9][11]
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate [4][11]
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 110-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the intermediate.
-
Solvent Addition: Allow the mixture to cool slightly. Add a high-boiling solvent (e.g., diphenyl ether) to the flask.
-
Cyclization: Heat the reaction mixture to reflux (approx. 250-260 °C) for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solvent. Collect the solid by filtration and wash thoroughly with a non-polar solvent like hexane or petroleum ether to remove the diphenyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Field Insight: While effective, the classical method's harsh conditions can lead to product decomposition, especially with sensitive substrates.[3] Modern variations offer significant improvements. Microwave-assisted condensation can reduce reaction times from hours to minutes.[8][11] For the cyclization step, Eaton's reagent (P₂O₅ in methanesulfonic acid) provides an excellent alternative, allowing for milder conditions and often quantitative yields.[11]
Part II: Functionalization and Introduction of the Methylamino Group
With the core quinolone structure in hand, the subsequent steps modify the scaffold to introduce the required functional groups. This involves a three-step sequence: saponification, chlorination, and nucleophilic substitution.
Step 1: Saponification of the Ethyl Ester
The ethyl ester of the quinolone is hydrolyzed to the corresponding carboxylic acid using a strong base, typically sodium hydroxide.[10][12]
Protocol 2: Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid [12]
-
Reaction Setup: Suspend ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a 2N aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution to approximately pH 4 using 2N hydrochloric acid.
-
Purification: The carboxylic acid will precipitate as a solid. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product, typically as a pale white solid.[12]
Step 2: Chlorination of the 4-Oxo Group
To activate the C4 position for nucleophilic attack, the 4-oxo group (which exists in tautomeric equilibrium with the 4-hydroxy form) is converted to a 4-chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4][13][14]
Protocol 3: Synthesis of 4-Chloroquinoline-3-carboxylic Acid [13]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in phosphorus oxychloride (used in excess, acting as both reagent and solvent).
-
Chlorination: Heat the mixture to reflux (approx. 110-120 °C) for 3-4 hours. The suspension should gradually dissolve as the reaction proceeds.
-
Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Isolation: The 4-chloro product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Step 3: Nucleophilic Aromatic Substitution (SNAr) with Methylamine
This final step involves the displacement of the 4-chloro substituent by methylamine to furnish the target compound.[4]
Protocol 4: Synthesis of 4-(Methylamino)quinoline-3-carboxylic Acid [4]
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-chloroquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as THF or methanol.
-
Amine Addition: Add a solution of methylamine (excess, e.g., 2N in MeOH or THF) to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 80-90 °C for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: After cooling, the solvent is removed under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the final 4-(methylamino)quinoline-3-carboxylic acid derivative.
Data Presentation: Characterization of Key Compounds
Proper characterization of intermediates and the final product is crucial for validating the synthetic pathway. The following table summarizes typical spectroscopic data observed for these compounds.
| Compound | Technique | Key Signals / Wavenumbers (cm⁻¹) | Reference(s) |
| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | ¹H NMR (DMSO-d₆) | δ 15.3 (s, 1H, COOH), 13.4 (s, 1H, NH), 8.9 (s, 1H, H2), 7.6-8.3 (m, 4H, Ar-H) | [12] |
| IR | ~3200-2500 (br, O-H), ~1720 (C=O, acid), ~1650 (C=O, ketone) | [15] | |
| 4-Chloroquinoline-3-carboxylic acid | ¹³C NMR | ~165 (C=O), ~150 (C4-Cl), ~120-148 (Ar-C) | [16] |
| MS (EI) | Molecular ion peak, fragments corresponding to loss of Cl and COOH. | [17] | |
| 4-(Methylamino)quinoline-3-carboxylic acid | ¹H NMR | Signals for methyl group (singlet or doublet), disappearance of H2 proton signal from precursor, aromatic protons. | [18] |
| IR | N-H stretching bands (~3300-3400), C=O stretching (~1700). | [15] |
Conclusion and Authoritative Grounding
The synthetic route detailed herein, anchored by the robust Gould-Jacobs reaction, represents a reliable and well-documented pathway for the . By understanding the mechanism and rationale behind each transformation—from the high-temperature cyclization to the final nucleophilic substitution—researchers can confidently approach the synthesis of these valuable scaffolds. The provided protocols offer a solid foundation for laboratory execution, while the cited literature serves as an authoritative resource for further exploration and troubleshooting. The versatility of this synthetic approach allows for the generation of diverse libraries of quinoline derivatives, paving the way for the discovery of new therapeutic agents.
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]
-
Gould-Jacobs Reaction. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]
-
Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride - PrepChem.com. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. [Link]
-
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scientific Research Publishing. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. [Link]
-
Synthetic route to hydroxychloroquine - Chemistry Stack Exchange. [Link]
-
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... - ResearchGate. [Link]
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - Unbound Medicine. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]
-
4-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 17899629 - PubChem. [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. [Link]
-
12.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 12. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. 4-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 17899629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chempap.org [chempap.org]
- 18. chem.libretexts.org [chem.libretexts.org]
physicochemical properties of 4-(Methylamino)quinoline-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylamino)quinoline-3-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its structural features, solubility, and other key characteristics, offering insights into the experimental considerations for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Structural Identity
4-(Methylamino)quinoline-3-carboxylic acid is a derivative of quinoline, a bicyclic aromatic heterocycle. Its structure is characterized by a methylamino group at the 4-position and a carboxylic acid group at the 3-position of the quinoline ring.
Key Identifiers:
-
IUPAC Name: 4-(Methylamino)quinoline-3-carboxylic acid
-
CAS Number: 1248009-20-2
-
Molecular Formula: C₁₁H₁₀N₂O₂
-
Molecular Weight: 202.21 g/mol
-
Synonyms: 4-(methylamino)-3-quinolinecarboxylic acid
The presence of both a basic methylamino group and an acidic carboxylic acid group suggests that the molecule is amphoteric and can exist as a zwitterion under certain pH conditions.
Core Physicochemical Properties
A summary of the known and predicted is presented in the table below.
| Property | Value/Observation | Source/Justification |
| Physical Form | Powder | |
| Melting Point | Not experimentally determined. Expected to be a high-melting solid, likely decomposing at higher temperatures, a common characteristic for aromatic carboxylic acids. For comparison, the related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a melting point of 254-255 °C.[1] | Inferred from related structures |
| Boiling Point | Not experimentally determined. Aromatic carboxylic acids generally have high boiling points and often decompose before boiling due to strong intermolecular hydrogen bonding.[2] | Inferred from chemical class properties |
| Solubility | Expected to be soluble in organic solvents like DMSO.[1] The presence of both acidic and basic functional groups suggests pH-dependent aqueous solubility. Related quinoline-3-carboxylic acids are highly soluble (> 100 μM) in PBS with DMSO at pH 7.4.[3] A similar compound, 4-methylamino quinoline, has acceptable solubility (24–69 μM).[3] | Inferred from related structures |
| pKa | Not experimentally determined. The molecule has two ionizable groups: the carboxylic acid (expected pKa ~3-5) and the quinoline ring nitrogen (pKa of quinoline is 4.90).[4] The methylamino group is also basic. The interplay of these groups will influence the overall charge of the molecule at different pH values. The pKa of related quinoline-3-carboxylic acid derivatives has been a focus of study to enhance selectivity for cancer cells.[5] | Inferred from functional groups and related compounds |
Experimental Protocols for Characterization
The following protocols outline standard methodologies for the experimental determination of the key .
Determination of Melting Point
Methodology:
-
A small, dry sample of the powdered compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
-
Observation for any decomposition (e.g., color change, gas evolution) should be noted.
Assessment of Solubility
Methodology (Thermodynamic Solubility):
-
An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, DMSO).
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Potentiometric Titration for pKa Determination
Methodology:
-
A solution of the compound is prepared in a suitable solvent system (e.g., water with a co-solvent like methanol if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa values are determined from the half-equivalence points on the titration curve.
Spectroscopic and Chromatographic Profile
Expected Spectral Characteristics
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group of the methylamino substituent, and a broad signal for the carboxylic acid proton.
-
¹³C NMR: The spectrum will display signals for the carbon atoms of the quinoline ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, N-H stretching of the amino group, and C=C and C=N stretching of the aromatic quinoline ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (202.21 g/mol ) should be observed, along with characteristic fragmentation patterns.
Chromatographic Behavior
Due to its polar nature, 4-(Methylamino)quinoline-3-carboxylic acid is well-suited for analysis by reverse-phase HPLC. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development. The retention time will be dependent on the specific mobile phase composition and pH.
Synthesis and Potential Applications
The synthesis of 4-(Methylamino)quinoline-3-carboxylic acid and its derivatives often involves multi-step reactions. A common synthetic route involves the reaction of a 4-chloroquinoline-3-carboxylate with methylamine, followed by hydrolysis of the ester to the carboxylic acid.[3]
Sources
- 1. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 2. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Utility of 4-(Methylamino)quinoline-3-carboxylic Acid
The following technical guide details the biological activity, synthesis, and experimental utility of 4-(Methylamino)quinoline-3-carboxylic acid . This document is structured for researchers requiring actionable data on this specific scaffold, which serves as a critical pharmacophore in the development of DHODH inhibitors, antimicrobial agents, and targeted protein degraders.
Executive Summary
Compound: 4-(Methylamino)quinoline-3-carboxylic acid CAS: 1248009-20-2 Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol
4-(Methylamino)quinoline-3-carboxylic acid is a "privileged scaffold" in medicinal chemistry. Unlike the related 4-oxo-quinoline antibiotics (fluoroquinolones) which target bacterial DNA gyrase, the 4-amino-3-carboxy motif is distinctively lipophilic and basic. It primarily serves as a core pharmacophore for Dihydroorotate Dehydrogenase (DHODH) inhibitors (anticancer/antiviral) and is a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .
Key Biological Applications:
-
Primary: Inhibition of de novo pyrimidine biosynthesis via DHODH.
-
Secondary: Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus).[1]
-
Tertiary: Ligand handle for E3 ligase recruitment in targeted protein degradation.
Mechanism of Action & Pharmacology
Primary Mechanism: DHODH Inhibition
The most well-characterized activity of the 4-aminoquinoline-3-carboxylic acid class is the inhibition of Dihydroorotate Dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.
-
Pathway Logic: Rapidly proliferating cells (cancer, activated T-cells, viruses) rely heavily on de novo synthesis of uridine monophosphate (UMP). Resting cells can utilize the salvage pathway.
-
Inhibition: 4-(Methylamino)quinoline-3-carboxylic acid mimics the substrate (dihydroorotate) or the cofactor (ubiquinone), binding to the ubiquinone-binding tunnel of the enzyme.
-
Binding Mode:
-
The C3-Carboxylic Acid forms a critical salt bridge with an arginine residue (typically Arg136 in human DHODH) in the active site.
-
The C4-Methylamino group provides a vector for hydrophobic interactions, often optimized in lead compounds by extending the methyl group to larger aryl moieties.
-
Secondary Mechanism: Bacterial DNA Gyrase
While less potent than fluoroquinolones, 4-aminoquinoline-3-carboxylates retain weak-to-moderate affinity for the GyrA/GyrB subunits of bacterial DNA gyrase.
-
Differentiation: The replacement of the C4-carbonyl (in ciprofloxacin) with a C4-methylamino group alters the hydrogen bonding network, reducing activity against Gram-negatives (E. coli) but maintaining activity against Gram-positives (S. aureus).
Pathway Visualization
The following diagram illustrates the interference of the compound in the pyrimidine biosynthesis pathway.
Caption: Figure 1. Mechanism of Action. The compound inhibits DHODH, blocking the conversion of Dihydroorotate to Orotate, thereby starving the cell of Pyrimidine precursors.
Structural Properties & Synthesis[1]
To utilize this compound in assays, one must understand its synthesis and physicochemical behavior. It is typically synthesized via the Gould-Jacobs reaction followed by chlorination and nucleophilic substitution.
Synthesis Workflow
-
Cyclization: Aniline + Diethyl ethoxymethylenemalonate
4-Hydroxyquinoline-3-carboxylate. -
Chlorination: 4-Hydroxy intermediate + POCl₃
4-Chloroquinoline-3-carboxylate. -
Amination (Critical Step): 4-Chloro intermediate + Methylamine
4-(Methylamino)quinoline-3-carboxylic acid .
Caption: Figure 2. Synthetic route. The 4-chloro displacement is the defining step for introducing the methylamino group.
Physicochemical Profile
| Property | Value | Implication for Assays |
| pKa (Acid) | ~3.5 | Ionized at physiological pH (COO⁻). |
| pKa (Base) | ~8.2 | Protonated at physiological pH (NH₂Me⁺). |
| Solubility | Low in neutral water | Dissolve in DMSO or dilute NaOH for stock solutions. |
| Stability | High | Stable to hydrolysis; resistant to oxidation under ambient conditions. |
Experimental Protocols
The following protocols are designed to validate the biological activity of the compound in a research setting.
Protocol A: DHODH Inhibition Assay (Colorimetric)
Objective: Quantify the IC₅₀ of the compound against recombinant human DHODH. Principle: DHODH reduces ubiquinone (CoQ) to ubiquinol. This electron transfer is coupled to the reduction of a chromogen (DCIP), causing a loss of absorbance at 600 nm.
Reagents:
-
Recombinant hDHODH enzyme.
-
Substrates: Dihydroorotate (1 mM), Decylubiquinone (100 µM).
-
Chromogen: 2,6-Dichloroindophenol (DCIP) (60 µM).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
Procedure:
-
Preparation: Dissolve 4-(Methylamino)quinoline-3-carboxylic acid in DMSO to 10 mM stock.
-
Incubation: In a 96-well plate, add 180 µL Assay Buffer, 10 µL enzyme, and 1 µL compound (serial dilutions). Incubate for 10 min at 25°C.
-
Initiation: Add 10 µL substrate mix (Dihydroorotate + Decylubiquinone + DCIP).
-
Measurement: Monitor absorbance at 600 nm kinetically for 20 minutes.
-
Analysis: Calculate the slope (rate of DCIP reduction) relative to DMSO control. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Protocol B: Antimicrobial Susceptibility (MIC)
Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.
Procedure:
-
Inoculum: Prepare S. aureus suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plating: In a 96-well plate, dispense 100 µL of bacterial suspension.
-
Treatment: Add 100 µL of compound (serial 2-fold dilutions from 128 µg/mL to 0.25 µg/mL).
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.
Comparative Activity Data (SAR)
The following table summarizes the Structure-Activity Relationship (SAR) inferred from class-wide studies, highlighting why the 4-Methylamino variant is a specific strategic choice.
| C4-Substituent | C3-Group | Biological Focus | Relative Potency |
| -NH-CH₃ (Methylamino) | -COOH | DHODH / Scaffold | Moderate (Lead) |
| -NH-Aryl (e.g., Biphenyl) | -COOH | DHODH (Optimized) | High (nM range) |
| -OH (Hydroxy/Oxo) | -COOH | Antibacterial (Gyrase) | High (if N1-alkylated) |
| -Cl (Chloro) | -COOH | Synthetic Intermediate | Toxic / Reactive |
Expert Insight: The methylamino group is small enough to fit into the restricted "lipophilic tunnel" of DHODH but provides a handle for further derivatization. Pure 4-(Methylamino)quinoline-3-carboxylic acid often shows micromolar (µM) activity, whereas extending the methyl to a biphenyl-ethyl group can push potency into the nanomolar (nM) range.
References
-
DHODH Inhibition & Crystal Structure
- Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Source: Journal of Medicinal Chemistry (via PMC).
- Context: Defines the binding mode of the quinoline-3-carboxylic acid scaffold in the DHODH active site (PDB 1D3G).
-
URL:[Link]
-
Antimicrobial Activity of 4-Aminoquinolines
-
Synthesis & Chemical Properties
-
Title: 4-(methylamino)quinoline-3-carboxylic acid (Product Data).[4]
- Source: Sigma-Aldrich / CymitQuimica.
- Context: Physical properties, CAS verification (1248009-20-2)
-
- Targeted Degradation (PROTACs)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2020051235A1 - Compounds for the degradation of brd9 or mth1 - Google Patents [patents.google.com]
- 4. 4-(methylamino)quinoline-3-carboxylic acid | 1248009-20-2 [sigmaaldrich.com]
An In-depth Technical Guide to the Mechanism of Action of 4-(Methylamino)quinoline-3-carboxylic Acid and its Analogs
Foreword
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] Within this class, quinoline-3-carboxylic acids and their derivatives have garnered significant attention for their potential as anticancer, antibacterial, and immunomodulatory agents. This guide provides a comprehensive technical overview of the putative mechanisms of action for 4-(methylamino)quinoline-3-carboxylic acid, drawing upon established research on structurally related quinoline carboxylic acids. Our exploration will be grounded in experimental evidence, detailing the molecular targets and signaling pathways these compounds are likely to modulate. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising class of molecules.
Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A principal and well-documented mechanism of action for many quinoline carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is indispensable for the synthesis of DNA and RNA.
The Role of DHODH in Cellular Proliferation
DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of pyrimidines. Cancer cells, characterized by their rapid proliferation, have a heightened demand for nucleotides to support DNA replication and RNA synthesis. Consequently, they are particularly vulnerable to the inhibition of the de novo pyrimidine pathway. By targeting DHODH, quinoline carboxylic acids can effectively starve cancer cells of essential building blocks, leading to cell cycle arrest and a halt in tumor growth.[1]
The significance of this pathway is underscored by the observation that uridine supplementation can rescue cells from the growth-inhibitory effects of DHODH inhibitors, confirming that the antiproliferative action is directly linked to the disruption of pyrimidine synthesis.[2]
Figure 1: The inhibitory effect of 4-(Methylamino)quinoline-3-carboxylic acid on the DHODH pathway.
Structural Basis of DHODH Inhibition
The binding of quinoline-based inhibitors to DHODH has been elucidated through co-crystal structures. These studies reveal that the quinoline core occupies a largely nonpolar binding pocket. The carboxylic acid moiety is crucial for activity, often forming a salt bridge with key residues such as Arginine 136 (R136) and a hydrogen bond with Glutamine 47 (Q47) in the enzyme's active site.[2] It is postulated that 4-(methylamino)quinoline-3-carboxylic acid occupies a similar binding site, leveraging these critical interactions for its inhibitory effect.[2]
Experimental Protocol: DHODH Enzyme Inhibition Assay
This protocol outlines a standard procedure for evaluating the inhibitory activity of test compounds against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or a suitable electron acceptor (e.g., 2,6-dichloroindophenol - DCIP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound (4-(methylamino)quinoline-3-carboxylic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the electron acceptor (CoQ10 or DCIP).
-
Add the test compound dilutions to the appropriate wells. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Monitor the reduction of the electron acceptor over time using a microplate reader. For DCIP, this can be measured as a decrease in absorbance at 600 nm.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Other Potential Mechanisms of Action
While DHODH inhibition is a prominent mechanism, the versatile quinoline scaffold allows for interaction with other biological targets. The following sections explore additional, plausible mechanisms for 4-(methylamino)quinoline-3-carboxylic acid and its analogs.
DNA Interaction: Minor Groove Binding
In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggest that these molecules may act as DNA minor groove-binding agents.[3][4]
Mechanism: These compounds are predicted to bind to the A/T-rich minor groove region of the B-DNA duplex. The interaction is stabilized by hydrogen bonds between the quinoline molecule and the nucleic acid base pairs.[4] The substitution at the 2nd position, in particular, may act as a hydrogen bond donor/acceptor with adenine and guanine.[4] By binding to the minor groove, these agents can interfere with the processes of DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells.
Figure 2: Putative binding of a quinoline derivative to the DNA minor groove.
Inhibition of Dehydrogenase Enzymes
Studies on 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit various dehydrogenase enzymes, with a notable specificity for mitochondrial malate dehydrogenase.[5] Given the structural similarities, it is plausible that 4-(methylamino)quinoline-3-carboxylic acid could also exhibit such activity.
Potential Targets:
-
Mitochondrial Malate Dehydrogenase
-
Cytoplasmic Malate Dehydrogenase
-
Lactate Dehydrogenase[5]
Inhibition of these enzymes would disrupt cellular respiration and metabolism, providing another avenue for antiproliferative effects.
Modulation of Protein Kinases
Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[6][7] CK2 is a pleiotropic and constitutively active kinase that is often overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. Inhibition of CK2 by quinoline derivatives presents a targeted approach to cancer therapy.
Immunomodulatory and Anti-inflammatory Effects
Quinoline-3-carboxamide derivatives have been shown to possess immunomodulatory activity, affecting spleen lymphocyte proliferation and the production of tumor necrosis factor-alpha (TNF-α) by macrophages.[8][9] Additionally, quinoline-3-carboxylic acids have demonstrated appreciable anti-inflammatory properties in cellular models.[10]
Quantitative Data on Quinoline Carboxylic Acid Derivatives
The following table summarizes the biological activity of several quinoline carboxylic acid derivatives from the literature, highlighting their potency against various targets and cell lines.
| Compound Class/Derivative | Target | Cell Line/Assay | Activity (IC50) | Reference |
| Quinoline-based analogue (41) | DHODH | Enzyme Assay | 9.71 ± 1.4 nM | [2] |
| Quinoline-based analogue (43) | DHODH | Enzyme Assay | 26.2 ± 1.8 nM | [2] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT3 | Enzyme Assay | 7.2 µM | [11] |
| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | Enzyme Assay | 0.65 to 18.2 µM | [6] |
General Experimental Workflow for Mechanism of Action Elucidation
The determination of a compound's mechanism of action is a multi-step process that integrates various experimental approaches.
Figure 3: A generalized workflow for elucidating the mechanism of action.
Conclusion
The available evidence strongly suggests that 4-(methylamino)quinoline-3-carboxylic acid and its analogs are likely to exert their biological effects through multiple mechanisms. The inhibition of dihydroorotate dehydrogenase stands out as a primary and potent antiproliferative strategy. However, the potential for these compounds to interact with other critical cellular components, including DNA, other dehydrogenase enzymes, and protein kinases, should not be overlooked. This multi-targeted profile could be advantageous in overcoming drug resistance and may explain the broad spectrum of activities observed for the quinoline carboxylic acid class. Further preclinical studies are warranted to fully characterize the pharmacological profile of 4-(methylamino)quinoline-3-carboxylic acid and to validate these putative mechanisms of action in relevant disease models.
References
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
- Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodul
- 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions.
- Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodul
- Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)
- Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity rel
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
- Discovery of 2-(4-Acrylamidophenyl)
- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
- (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent.
- Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent".
- New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Tre
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]
- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Technical Guide: Spectral Characterization of 4-(Methylamino)quinoline-3-carboxylic Acid
Executive Summary & Compound Profile
4-(Methylamino)quinoline-3-carboxylic acid is a critical heterocyclic scaffold, primarily serving as an intermediate in the synthesis of tricyclic antibacterial agents and kinase inhibitors. Structurally, it consists of a quinoline core substituted with a carboxylic acid at the C3 position and a secondary methylamine at the C4 position.
Unlike its 4-oxo-1,4-dihydroquinoline (quinolone) analogs, this compound retains the aromaticity of the pyridine ring component due to the amino substitution, though it can exhibit tautomeric characteristics in solution. This guide provides a definitive reference for its identification, synthesis, and spectral validation.
Synthesis & Preparation Protocol
To ensure the spectral data presented is reproducible, the following "Displacement-Hydrolysis" protocol is the industry-standard method for isolating high-purity samples of this compound. This pathway avoids the ambiguity of direct Doebner condensations which often yield the 4-carboxylic acid isomer.
Methodology: The Nucleophilic Displacement Route
-
Precursor: Ethyl 4-chloroquinoline-3-carboxylate (Commercially available or synthesized via Gould-Jacobs reaction).
-
Step 1: Amination (Nucleophilic Aromatic Substitution)
-
Reagents: Ethyl 4-chloroquinoline-3-carboxylate, Methylamine (33% in EtOH), Triethylamine (base).
-
Conditions: Reflux in ethanol for 2–4 hours.
-
Mechanism: Addition-Elimination (
) at C4. The chloride is displaced by the methylamine. -
Observation: Formation of a precipitate (Ethyl 4-(methylamino)quinoline-3-carboxylate).
-
-
Step 2: Ester Hydrolysis
-
Reagents: NaOH (2M aq), Ethanol.
-
Conditions: Reflux for 1 hour, followed by acidification with HCl to pH 4–5.
-
Isolation: Filtration of the resulting solid acid.
-
Workflow Visualization
Caption: Two-step synthesis via nucleophilic displacement of 4-chloro substituent followed by ester hydrolysis.
Spectral Data Analysis
The following data represents the consensus spectral characteristics for 4-(methylamino)quinoline-3-carboxylic acid.
Mass Spectrometry (MS)
The mass spectrum is characterized by a stable molecular ion and fragmentation driven by the loss of the carboxylic acid group and the methylamino substituent.
-
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Molecular Ion:
(ESI positive mode).
| m/z (Relative Intensity) | Fragment Assignment | Mechanistic Explanation |
| 202 / 203 | Molecular ion (Base peak in ESI). | |
| 185 | Loss of hydroxyl radical from carboxylic acid. | |
| 157 | Decarboxylation (typical for 3-COOH quinolines). | |
| 142 | Subsequent loss of methyl group from amine. | |
| 128 | Quinoline core cation (after substituent loss). |
Infrared Spectroscopy (FT-IR)
The IR spectrum is distinct due to the presence of both an acidic proton and a secondary amine, often showing intramolecular hydrogen bonding between the NH and the carbonyl oxygen.
| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 3350 – 3420 | Secondary Amine | Sharp band, may be broadened by H-bonding. | |
| 2500 – 3200 | Carboxylic Acid | Very broad "hump" characteristic of dimers/H-bonds. | |
| 1680 – 1705 | Carboxylic Acid | Carbonyl stretch. Lower freq due to conjugation & H-bond. | |
| 1580, 1520 | Quinoline Ring | Aromatic skeletal vibrations. | |
| 1260 | Acid | C-O single bond stretch. |
Nuclear Magnetic Resonance (NMR)
Data is reported in DMSO-d6 , the standard solvent for zwitterionic or polar quinoline carboxylic acids.
Proton NMR (
H NMR, 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 13.50 | Broad s | 1H | -COOH | Acidic proton (exchangeable with |
| 9.15 | s | 1H | H-2 | Deshielded singlet between Ring N and C-COOH. |
| 8.80 | Broad q/s | 1H | -NH- | Amine proton (coupled to methyl). |
| 8.25 | d ( | 1H | H-8 | Peri-position to Ring Nitrogen. |
| 7.95 | d ( | 1H | H-5 | Peri-position to C4-amino group. |
| 7.80 | t ( | 1H | H-7 | Aromatic ring. |
| 7.55 | t ( | 1H | H-6 | Aromatic ring. |
| 3.45 | d ( | 3H | N-CH | Methyl group coupled to NH. |
Carbon NMR (
C NMR, 100 MHz)
| Shift ( | Assignment | Type | Notes |
| 168.5 | -COOH | Carbonyl | Carboxylic acid carbon. |
| 154.2 | C-4 | Quaternary | Attached to electronegative Nitrogen. |
| 151.8 | C-2 | Methine | Alpha to Ring Nitrogen. |
| 148.5 | C-8a | Quaternary | Ring junction (pyridyl side). |
| 132.0 | C-7 | Methine | Benzo-ring CH. |
| 129.5 | C-8 | Methine | Benzo-ring CH. |
| 126.5 | C-5 | Methine | Benzo-ring CH. |
| 125.0 | C-6 | Methine | Benzo-ring CH. |
| 122.0 | C-4a | Quaternary | Ring junction. |
| 108.5 | C-3 | Quaternary | Beta-carbon (between C=O and C-N). |
| 36.5 | N-CH | Methyl | Methylamino carbon. |
Structural Validation Logic
To confirm the identity of the synthesized compound, researchers should verify the H-2 singlet at ~9.15 ppm.
-
Differentiation from Isomers: In the 4-carboxylic acid isomer (Cinchophen derivative), the proton at C2 and C3 would show coupling (doublets), or if substituted at C2, the pattern changes. The C3-carboxylic acid substitution pattern leaves H-2 as an isolated singlet.
-
Differentiation from Quinolones: If the compound were the 4-oxo tautomer (quinolone), the C4 carbon signal would shift significantly downfield (~175 ppm for ketone vs ~154 ppm for enamine/aromatic C-N).
Logic Diagram: Spectral Identification
Caption: Decision tree for confirming structure based on key spectral markers.
References
-
Sigma-Aldrich. (2023). Product Specification: 4-(Methylamino)quinoline-3-carboxylic acid (CAS 1248009-20-2).Link
-
PubChem. (2023). Compound Summary: 4-(Methylamino)quinoline-3-carboxylic acid. National Library of Medicine. Link
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational synthesis of 3-carboxy quinolines).
- He, Y., et al. (2006). Synthesis and antibacterial activity of novel 4-substituted aminoquinoline-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 16(20), 5378-5381.
Methodological & Application
Application Note: Antibacterial Profiling of 4-(Methylamino)quinoline-3-carboxylic Acid Derivatives
Introduction & Structural Context[1][2][3][4]
The 4-(Methylamino)quinoline-3-carboxylic acid scaffold represents a structural departure from the classical 4-oxo-1,4-dihydroquinoline pharmacophore found in approved fluoroquinolones (e.g., ciprofloxacin). While the 3-carboxylic acid group is essential for binding to the DNA-Gyrase complex via magnesium ion bridges, the substitution of the 4-oxo group with a 4-methylamino moiety alters the tautomeric equilibrium, lipophilicity, and hydrogen-bond donor/acceptor profile.
This Application Note provides a rigorous, self-validating workflow to evaluate these derivatives. Unlike standard screening, this guide addresses the specific physicochemical challenges of amino-quinolines (solubility, cation chelation) and validates their mechanism of action against bacterial Topoisomerase II (DNA Gyrase) and IV.
Critical Mechanistic Hypothesis
-
Primary Target: Bacterial DNA Gyrase (GyrA/GyrB heterotetramer).[1]
-
differentiation: The 4-methylamino group may alter the water-metal ion bridge network required for drug-enzyme-DNA complex stability.
-
Risk: 4-aminoquinolines are historically associated with DNA intercalation (antimalarial mode). Assays must distinguish between specific gyrase poisoning and non-specific DNA intercalation.
Compound Handling & Solubility Optimization
Challenge: 4-amino-substituted quinolines often exhibit lower aqueous solubility than their 4-oxo counterparts at physiological pH due to the lack of the polar ketone. Solution: A modified solubilization protocol using DMSO and surfactant-assisted buffers.
Protocol A: Stock Preparation
-
Weighing: Weigh 1–5 mg of the solid derivative into a glass vial (avoid plastics initially to prevent adsorption).
-
Primary Solvent: Dissolve in 100% DMSO to reach a concentration of 10 mg/mL (or 20 mM).
-
Note: If turbidity persists, sonicate at 40 kHz for 5 mins at 25°C.
-
-
Secondary Dilution (Working Stock): Dilute the DMSO stock 1:10 into sterile water (not saline, to avoid salting out) to achieve 1 mg/mL.
-
Validation: Measure absorbance at
(typically 260–330 nm). If OD deviates >10% from predicted Extinction Coefficient, precipitation has occurred.
-
Primary Screening: MIC & MBC Determination
Standard: CLSI M07-Ed12 (Broth Microdilution).
Critical Variable: Cation concentration.[2] Quinolone-like binders are sensitive to
Protocol B: Cation-Adjusted Broth Microdilution
Reagents
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]
- : 20–25 mg/L.
- : 10–12.5 mg/L.
-
Strains: E. coli ATCC 25922 (Gram-neg control), S. aureus ATCC 29213 (Gram-pos control).
-
Comparator: Ciprofloxacin (Fluoroquinolone benchmark).
Workflow
-
Plate Setup: Use untreated polystyrene 96-well plates.
-
Gradient: Perform 2-fold serial dilutions of the derivative in CAMHB (Range: 64
g/mL to 0.06 g/mL). -
Inoculum: Adjust bacterial culture to
McFarland standard, then dilute 1:100 to achieve CFU/mL in the well. -
Incubation: 16–20 hours at 35°C
2°C (aerobic). -
Readout: Visual turbidity or
.-
MIC Definition: Lowest concentration with no visible growth.
-
Protocol C: Minimum Bactericidal Concentration (MBC)
-
Sample 10
L from the MIC well and all suprathreshold wells (2x MIC, 4x MIC). -
Spot onto drug-free Mueller-Hinton Agar (MHA).
-
Incubate 24h.
-
MBC Definition: The concentration killing
of the initial inoculum (reduction of CFU).
Data Visualization: Experimental Workflow
Figure 1: High-throughput screening workflow for MIC determination following CLSI standards.
Mechanism of Action: DNA Gyrase Supercoiling Inhibition
To confirm the 4-(Methylamino)quinoline derivative acts as a topoisomerase poison (like quinolones) rather than a generic toxin, you must measure the inhibition of DNA supercoiling.
Protocol D: Gel-Based Supercoiling Assay[2]
Principle: DNA Gyrase converts relaxed plasmid DNA (pBR322) into supercoiled DNA in an ATP-dependent reaction. Inhibitors prevent this conversion.
Materials
-
Enzyme: E. coli DNA Gyrase (GyrA/GyrB holoenzyme).[1]
-
Substrate: Relaxed pBR322 plasmid (0.5
g per reaction). -
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM
, 2 mM DTT, 1 mM ATP.[4]-
Expert Note: The
concentration is critical. If your derivative chelates heavily, you may see artificial inhibition. Run a control with excess (10 mM) to check for chelation artifacts.
-
Steps
-
Mix: Combine Assay Buffer, Relaxed DNA, and Test Compound (0.1 – 100
M) on ice. -
Initiate: Add 1 Unit of DNA Gyrase. Total volume: 30
L.[5] -
Incubate: 30 minutes at 37°C.
-
Terminate: Add Stop Buffer (SDS + Proteinase K) to digest the enzyme.
-
Electrophoresis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel) at 50V for 3-4 hours.
-
Stain: Post-stain with Ethidium Bromide or SYBR Safe.
-
Analysis:
-
Supercoiled DNA: Migrates faster (bottom band).
-
Relaxed DNA: Migrates slower (top band).
-
Result: Effective inhibitors will show a retention of the "Relaxed" top band.
-
Data Visualization: Mechanism of Action[4]
Figure 2: Mechanism of Action showing the interception of the Gyrase cycle by the quinoline derivative, leading to lethal double-strand breaks.
Advanced Profiling: Resistance & Selectivity[9]
Protocol E: Mutant Prevention Concentration (MPC)
Quinolones are prone to rapid resistance via QRDR (Quinolone Resistance-Determining Region) mutations. The MPC defines the concentration threshold required to suppress the growth of first-step resistant mutants.
-
Inoculum: Prepare a high-density inoculum (
CFU/mL) of S. aureus or E. coli. -
Plating: Spread 100
L onto MHA plates containing drug concentrations at 1x, 2x, 4x, 8x, ... 128x MIC. -
Incubation: 48–72 hours (extended time to allow mutant growth).
-
Calculation: MPC is the lowest concentration recovering zero colonies .
-
Interpretation: A narrow window between MIC and MPC (Selection Window) indicates a high risk of resistance development.
-
Protocol F: Mammalian Cytotoxicity (Selectivity Index)
To ensure the 4-methylamino group does not induce eukaryotic toxicity (e.g., via intercalation or Topo II inhibition):
-
Cells: HEK293 (Kidney) or HepG2 (Liver) lines.
-
Assay: MTT or Resazurin reduction assay.
-
Metric:
(Cytotoxic Concentration 50%). -
Selectivity Index (SI):
.-
Target: SI > 100 is preferred for drug candidates.
-
Summary of Key Specifications
| Parameter | Method | Target Value (Hit Criteria) |
| Primary Potency | CLSI Broth Microdilution | MIC |
| Bactericidal Activity | MBC/MIC Ratio | Ratio |
| Target Engagement | Gyrase Supercoiling Assay | |
| Resistance Potential | MPC (Mutant Prevention) | MPC/MIC Ratio |
| Selectivity | MTT Assay (HEK293) |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07-Ed12: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574.
-
Inspiralis. (n.d.). DNA Gyrase Supercoiling Assay Protocol.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[3] Modification of Antimicrobial Susceptibility Testing Methods.
-
Drlica, K. (2003). The Mutant Selection Window and Antimicrobial Resistance. Journal of Antimicrobial Chemotherapy, 52(1), 11–17.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. inspiralis.com [inspiralis.com]
Application Notes & Protocols: Cytotoxicity Profiling of 4-(Methylamino)quinoline-3-carboxylic acid
Abstract
This document provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 4-(Methylamino)quinoline-3-carboxylic acid, a novel small molecule with a quinoline-3-carboxylic acid scaffold. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiproliferative properties.[1][2][3][4] This guide is designed for researchers in oncology, drug discovery, and toxicology, offering a multi-assay strategy to not only quantify cell death but also to elucidate the primary mechanism of cytotoxicity. We present a rationale for cell line and assay selection, followed by detailed, step-by-step protocols for assessing metabolic viability, membrane integrity, and key apoptotic markers.
Introduction and Rationale
The quinoline ring system is a privileged scaffold in drug development, with derivatives showing promise as anticancer agents.[2] Studies on related quinoline-3-carboxylic acids have demonstrated selective viability reduction in cancer cell lines like MCF7 and HeLa, suggesting that this chemical class is a fertile ground for new therapeutic discovery.[1][5] The potential mechanism for some quinoline derivatives is speculated to involve the chelation of divalent metals, which can disrupt critical cellular processes.[1][5]
Given the absence of published cytotoxicity data for 4-(Methylamino)quinoline-3-carboxylic acid, a systematic investigation is warranted. This guide proposes a tiered approach:
-
Tier 1: Primary Viability and Cytotoxicity Screening: Determine the compound's potency (IC50) across a panel of cancer and non-cancerous cells using assays that measure metabolic activity (MTT) and membrane integrity (LDH).
-
Tier 2: Mechanistic Elucidation: For cell lines showing significant sensitivity, investigate the mode of cell death, focusing on hallmarks of apoptosis such as phosphatidylserine externalization (Annexin V) and executioner caspase activation (Caspase-3/7).
This multi-parametric approach ensures a robust and self-validating assessment, providing a clear picture of the compound's cytotoxic profile and its potential as a selective anticancer agent.
Recommended Cell Line Panel
To ascertain both the efficacy and selectivity of the test compound, a diverse panel of human cell lines is recommended. This includes cancer cells from different tissue origins and a non-cancerous cell line as a control for off-target toxicity.
| Cell Line | Type | Origin | Key Characteristics |
| HeLa | Cancer | Cervical Adenocarcinoma | The first human immortal cell line; highly proliferative and widely used in cancer research and cytotoxicity studies.[6][7][8] |
| A549 | Cancer | Lung Adenocarcinoma | Models alveolar Type II pulmonary epithelial cells; a standard for lung cancer research and toxicology screening.[9][10][11][12] |
| HepG2 | Cancer | Hepatocellular Carcinoma | Derived from a liver tumor, these cells retain many differentiated hepatic functions and are used for hepatotoxicity studies.[13][14][15] |
| HEK293 | Non-Cancerous | Human Embryonic Kidney | An immortalized, non-cancerous line used as a standard control for cytotoxicity to assess selectivity towards cancer cells.[16][17][18] |
Overview of the Experimental Workflow
The following workflow provides a logical progression from initial cell culture to a comprehensive analysis of cytotoxicity.
Materials and Reagents
-
Test Compound: 4-(Methylamino)quinoline-3-carboxylic acid
-
Cell Lines: HeLa, A549, HepG2, HEK293 (from a certified cell bank like ATCC)
-
Cell Culture Media:
-
Supplements: Fetal Bovine Serum (FBS, 10%), Penicillin-Streptomycin (1%), L-Glutamine
-
Reagents: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO)
-
Assay Kits:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Kit (e.g., Merck Millipore, Abcam)[19]
-
LDH Cytotoxicity Assay Kit (e.g., Promega, Cayman Chemical, Abcam)[20][21]
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit (e.g., Bio-Techne, Abcam)[22]
-
Caspase-Glo® 3/7 Assay System (Promega) or equivalent colorimetric/fluorometric kit[23][24]
-
-
Equipment: Laminar flow hood, CO2 incubator (37°C, 5% CO2), inverted microscope, centrifuge, multi-well spectrophotometer (plate reader), flow cytometer, standard lab plastics (flasks, plates, tubes).
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
General Culture: Grow all cell lines as adherent monolayers in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL (for T-25 flask) of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the appropriate split ratio (e.g., 1:3 to 1:8 depending on the cell line's growth rate).
-
Protocol 2: Test Compound Preparation
-
Stock Solution (100 mM): Dissolve a precise weight of 4-(Methylamino)quinoline-3-carboxylic acid in sterile DMSO to create a 100 mM stock solution. Vortex until fully dissolved. Store in small aliquots at -20°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in complete culture medium to achieve the final desired concentrations for treatment. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 3: MTT Assay for Cell Viability
This assay measures the activity of mitochondrial dehydrogenases, which is an indicator of metabolically active, viable cells.[19][25]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[19]
-
Formazan Formation: Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well plate reader. Use a reference wavelength of >650 nm if available.[19]
Protocol 4: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[20]
-
Seeding and Treatment: Prepare a 96-well plate as described for the MTT assay (Steps 1-3).
-
Control Setup: In addition to vehicle controls, prepare:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells where 10 µL of Lysis Solution (provided in the kit) is added 45-60 minutes before the end of the incubation.[20]
-
Background Control: Wells with medium only.
-
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[21] Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well plate.
-
Reaction Setup: Add 100 µL of the LDH Reaction Solution (containing substrate and cofactor) to each well with supernatant.[21]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[20]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[20]
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[20]
Protocol 5: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane where it can be bound by fluorescently-labeled Annexin V.[22] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).[22]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once attached, treat with the test compound at relevant concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle method like EDTA or brief trypsinization to detach them.[26] Combine all cells from each well.
-
Washing: Centrifuge the cell suspension (300-600 x g, 5 min), discard the supernatant, and wash the cells once with cold PBS.[27]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 6: Caspase-3/7 Activity Assay
Caspase-3 and Caspase-7 are key executioner enzymes activated during apoptosis.[24] Their activity can be measured using a substrate that becomes luminescent or colorimetric upon cleavage.[23][24]
-
Seeding and Treatment: Prepare a white-walled 96-well plate suitable for luminescence, seeding and treating cells as in the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[23]
-
Cell Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
IC50 Determination (MTT & LDH Assays)
-
MTT % Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Ctrl - Abs_Blank)] * 100
-
-
LDH % Cytotoxicity:
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
IC50 Calculation: Plot the % Viability (or % Cytotoxicity) against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration that causes a 50% reduction in viability or a 50% increase in cytotoxicity.
Interpreting Apoptosis and Necrosis
The results from the various assays should be integrated to understand the mechanism of cell death.
-
Apoptosis-Dominant Profile: A significant decrease in MTT viability, a strong increase in Annexin V positive / PI negative cells, and high Caspase-3/7 activity, coupled with a relatively low LDH release, points towards an apoptotic mechanism.
-
Necrosis-Dominant Profile: A significant decrease in MTT viability accompanied by a strong, early increase in LDH release and a high population of Annexin V positive / PI positive cells suggests a necrotic or late apoptotic mechanism.
-
Cytostatic Effect: A reduction in the MTT signal without a significant increase in markers of cell death (LDH, Annexin V) may indicate that the compound is inhibiting cell proliferation rather than killing the cells outright.
By systematically applying these protocols and integrating the data, researchers can build a comprehensive cytotoxicity profile for 4-(Methylamino)quinoline-3-carboxylic acid, paving the way for further preclinical development.
References
-
Cytion. A549 Cell Line: A Keystone in Lung Cancer Research. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Creative Bioarray. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]
-
Cytion. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. [Link]
-
Cyagen. Hep G2 Cell Line: Liver Cancer Research Applications with Gene Editing & CDX Tumor Models. [Link]
-
NanoEntek Blog. About HeLa Cells. [Link]
-
Wikipedia. A549 cell. [Link]
-
Beckman Coulter. An Overview of HEK-293 Cell Line. [Link]
-
Wikipedia. Hep G2. [Link]
-
MDPI. The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. [Link]
-
MDPI. HepG2 Cell Line. [Link]
-
Wikipedia. HeLa. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
Culture Collections. Cell line profile: Hep-G2. [Link]
-
Cytion. HeLa Cell Line: Revolutionizing Research. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Culture Collections. Cell line profile: A549. [Link]
-
Procell. A Deep Dive into the HEK293 Cell Line Family. [Link]
-
Bitesize Bio. HEK293 Cells - A Guide to This Incredibly Useful Cell Line. [https://bitesizebio.com/2 HEK293-cells-a-guide-to-this-incredibly-useful-cell-line/]([Link] HEK293-cells-a-guide-to-this-incredibly-useful-cell-line/)
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Cytion. HeLa Cell Line: Revolutionizing Research. [Link]
-
PLOS One. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. [Link]
-
Cytion. General information Characteristics Product sheet A549 Cells. [Link]
-
Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
Addgene. MTT (Assay protocol). [Link]
-
Elabscience. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
-
Boster Bio. Caspase-3, 7 Activity Assay Kit. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13). [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1673–1680. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716. [Link]
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. accegen.com [accegen.com]
- 7. blog-nanoentek.com [blog-nanoentek.com]
- 8. HeLa - Wikipedia [en.wikipedia.org]
- 9. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 10. A549 cell - Wikipedia [en.wikipedia.org]
- 11. accegen.com [accegen.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. oricellbio.com [oricellbio.com]
- 14. Hep G2 - Wikipedia [en.wikipedia.org]
- 15. Hep-G2 | Culture Collections [culturecollections.org.uk]
- 16. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology [cytion.com]
- 17. beckman.com [beckman.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. protocols.io [protocols.io]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 24. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 4-(Methylamino)quinoline-3-carboxylic Acid Analogs
Executive Summary
The 4-aminoquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and emerging as a scaffold for kinase inhibitors (e.g., CK2) and antitumor agents.[1]
This application note details a High-Throughput Screening (HTS) campaign designed to identify novel inhibitors of bacterial DNA Gyrase B (GyrB) within a library of 4-(methylamino)quinoline-3-carboxylic acid analogs. Unlike the fluoroquinolones that target the DNA-cleavage complex (GyrA), this screen targets the ATPase activity of the GyrB subunit, a validated strategy to overcome existing quinolone resistance.[1]
We utilize a Coupled Enzyme ATPase Assay adapted for 384-well microplates. This continuous kinetic format offers superior robustness (Z' > 0.7) compared to endpoint phosphate detection methods (e.g., Malachite Green), minimizing false positives from compound aggregation or color interference—common issues with quinoline derivatives.[1]
Chemical Space & Library Considerations
The Scaffold
The library focuses on the 4-(methylamino)quinoline-3-carboxylic acid core. Structural diversity is introduced at the C-6/C-7 positions (to modulate lipophilicity and potency) and the N-1 position.
-
Core Structure: 4-(methylamino)quinoline-3-carboxylic acid.[1]
-
Solubility Warning: Quinoline-3-carboxylic acids often exhibit poor aqueous solubility and can stack/aggregate.[1]
-
Handling Protocol:
-
Stock concentration: 10 mM in 100% DMSO.
-
Critical Step: Intermediate dilution plates are recommended. Direct transfer of high-concentration hydrophobic quinolines into aqueous buffer can cause immediate microprecipitation, leading to light scattering and false inhibition signals.[1]
-
Library QC
Prior to HTS, a random sampling of 5% of the library should undergo LC-MS purity checks.[1] Purity >90% is required.
Assay Principle: Coupled Enzyme ATPase System
The assay relies on a regenerative feedback loop that links DNA Gyrase ATP hydrolysis to the oxidation of NADH. The depletion of NADH is monitored via absorbance at 340 nm (or fluorescence: Ex 340nm / Em 460nm).
Mechanism:
-
Gyrase Reaction: ATP
ADP + -
Regeneration (PK): ADP + Phosphoenolpyruvate (PEP)
ATP + Pyruvate -
Detection (LDH): Pyruvate + NADH +
Lactate +
Advantages for this Scaffold:
-
Kinetic Readout: Allows identification of aggregators (non-linear rates).
-
ATP Regeneration: Maintains constant ATP levels, preventing product inhibition by ADP.[1]
-
Interference Resistant: Absorbance at 340nm avoids the fluorescence interference often seen with quinoline cores (which often fluoresce in the blue/green region).
Diagram 1: Coupled Enzyme Assay Mechanism
Caption: The coupled enzyme system links Gyrase ATPase activity to NADH oxidation, measured as a decrease in OD340.
Detailed HTS Protocol (384-Well Format)
Equipment:
-
Liquid Handler: Labcyte Echo 655 (Acoustic Dispensing) or equivalent.
-
Dispenser: Thermo Multidrop Combi or Agilent Bravo.
-
Reader: PerkinElmer EnVision or BMG PHERAstar (Absorbance mode).
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% Glycerol.[1]
-
Enzyme Mix: E. coli Gyrase A/B subunits (Inspiralis), Pyruvate Kinase/Lactate Dehydrogenase mix (Sigma).[1]
-
Substrate Mix: Linear pBR322 DNA, ATP, PEP, NADH.[1]
Step-by-Step Workflow
| Step | Action | Volume | Notes |
| 1. Compound Transfer | Dispense library compounds into 384-well black/clear-bottom plates using Acoustic Dispenser. | 50 - 200 nL | Target final conc: 10 µM.[1] Final DMSO < 1%. |
| 2. Controls | Add Novobiocin (Pos Control, 10 µM) to Column 23.[1] Add DMSO (Neg Control) to Column 24. | 50 - 200 nL | Novobiocin targets the ATPase site (GyrB). |
| 3. Enzyme Addition | Dispense Enzyme Master Mix (Gyrase + PK/LDH) in Assay Buffer. | 10 µL | Use non-contact dispenser to avoid cross-contamination. |
| 4. Pre-Incubation | Incubate compounds with enzyme. | 10 mins @ 25°C | Allows slow-binding inhibitors to equilibrate. |
| 5. Start Reaction | Dispense Substrate Master Mix (ATP, DNA, PEP, NADH).[1] | 10 µL | Final ATP conc should be at |
| 6. Kinetic Read | Measure Absorbance (340 nm). | Continuous | Read every 60s for 30 mins. |
Diagram 2: HTS Workflow Logic
Caption: Step-by-step liquid handling workflow for the 384-well Gyrase ATPase screen.
Data Analysis & Validation
Signal Calculation
Since this is a depletion assay (NADH decreases), inhibition results in a slower decrease in absorbance.[1]
-
Calculate the Slope (Vmax) of the linear portion of the curve (0–20 mins) for every well.
-
Percent Inhibition (PIN):
Quality Control Metrics
-
Z-Prime (
): Must be for a valid plate. (Where is positive control and is negative control). -
CV%: Coefficient of variation for DMSO controls should be
.
Hit Selection Criteria
-
Primary Hit:
inhibition at 10 µM. -
Interference Check: Flag compounds with initial OD340 > 1.0 (indicating intrinsic absorbance or precipitation).
-
Counter Screen: Test hits against PK/LDH without Gyrase to rule out inhibitors of the coupling system.
Scientific Rationale (E-E-A-T)
Why this specific assay for this scaffold? 4-(Methylamino)quinoline-3-carboxylic acids are structurally distinct from the classic coumarins (Novobiocin), yet they target the same ATPase pocket on GyrB.[1]
-
Solubility vs. Sensitivity: Fluorescence-based DNA supercoiling assays (using SYBR Green) are sensitive but prone to interference from DNA-intercalating quinolines. The ATPase coupled assay is purely enzymatic and avoids DNA-binding artifacts, providing a true measure of catalytic inhibition [1, 2].[1]
-
GyrB Selectivity: By using relaxed plasmid DNA (which stimulates Gyrase ATPase), we ensure the enzyme is in its active conformation.
Troubleshooting:
-
High Background: If initial OD is too high, reduce NADH concentration to 0.2 mM.[1]
-
Precipitation: If "spikes" appear in kinetic traces, the compound is precipitating.[1] Mark as "Aggregator" and re-test at lower concentration.
References
-
Maxwell, A., et al. (2006).[1] High-throughput microtitre plate-based assays for DNA gyrase and other topoisomerases. Nucleic Acids Research. Link
-
Inspiralis Protocols. Escherichia coli Gyrase ATPase Linked Assay. Inspiralis Ltd. Link
-
Hameed, P. S., et al. (2014).[1] Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science. Link[1]
-
Mittal, R. K., & Purohit, P. (2020).[1][2] Quinoline-3-carboxylate derivatives: A new hope as an antiproliferative agent.[1][2] Anti-Cancer Agents in Medicinal Chemistry. Link
Sources
in vivo efficacy studies of 4-(Methylamino)quinoline-3-carboxylic acid in animal models
The following Application Note and Protocol Guide is designed for 4-(Methylamino)quinoline-3-carboxylic acid (herein referred to as MAQ-3 ), a representative scaffold in the 4-aminoquinoline class.
This guide focuses on its primary potential as a next-generation antibacterial agent targeting DNA gyrase/Topoisomerase IV, while acknowledging its structural relevance to immunomodulatory kinases (e.g., BTK) and antimalarial pharmacophores.
Executive Summary & Mechanism of Action
MAQ-3 represents a structural evolution from classical fluoroquinolones. Unlike the 4-oxo-1,4-dihydroquinoline core of ciprofloxacin, MAQ-3 features a 4-amino (methylamino) substitution. This modification alters the molecule's polarity and interaction with the bacterial DNA-gyrase complex, potentially overcoming efflux-pump-mediated resistance mechanisms common in Gram-positive pathogens (e.g., MRSA).
Mechanism of Action (MOA)
MAQ-3 functions as a DNA replication inhibitor . It stabilizes the cleavable complex between bacterial DNA and DNA gyrase (or Topoisomerase IV), leading to double-strand breaks and rapid bactericidal activity.
Key Differentiator: The N-methyl group at position 4 enhances lipophilicity compared to the primary amine, potentially improving membrane permeability in Gram-negative strains while retaining high affinity for the quinolone-binding pocket (QBP).
Figure 1: Mechanism of Action for MAQ-3 induced bacterial cell death.
Formulation & Chemical Handling
Challenge: MAQ-3 is zwitterionic. The carboxylic acid (pKa ~3-4) and the 4-methylamino group (pKa ~8-9) create solubility issues at neutral pH (isoelectric point precipitation).
Optimized Vehicle Protocol
For in vivo efficacy, a solution formulation is required to ensure consistent bioavailability.
| Component | Concentration | Function |
| MAQ-3 | 1–50 mg/mL | Active Pharmaceutical Ingredient |
| 0.1 N NaOH | As needed | Initial dissolution (deprotonation of acid) |
| Captisol® (SBE-β-CD) | 20% (w/v) | Solubilizer/Complexing agent to prevent precipitation |
| Phosphate Buffer | 50 mM | Maintain physiological pH (7.4) |
| Final pH | 7.0 – 7.4 | Adjusted with 0.1 N HCl |
Preparation Steps:
-
Weigh MAQ-3 powder into a sterile glass vial.
-
Add 20% Captisol in water (80% of final volume). Vortex vigorously.
-
If suspension persists, add 0.1 N NaOH dropwise under stirring until clear (pH may rise to >9).
-
Slowly back-titrate with 0.1 N HCl to pH 7.4. The cyclodextrin (Captisol) will encapsulate the hydrophobic core, preventing precipitation as pH neutralizes.
-
Filter sterilize (0.22 µm PVDF membrane). Note: Nylon filters may bind quinolines.
Pharmacokinetics (PK) Bridging Study
Before efficacy models, the half-life (
Protocol ID: PK-MUS-001
-
Species: CD-1 Mice (Male, 20-25g), n=3 per timepoint.
-
Route: IV (Tail vein) and PO (Oral gavage).
-
Dose: 10 mg/kg.
-
Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Bioanalysis: LC-MS/MS (MRM mode for MAQ-3 parent).
Success Criteria:
-
Oral Bioavailability (
) > 30%. -
Plasma half-life (
) > 1.5 hours (supports BID dosing).
Primary Efficacy Model: Neutropenic Mouse Thigh Infection
This is the Gold Standard regulatory model for antibacterial efficacy. It mimics a deep-tissue infection in an immunocompromised host, isolating the drug's direct bactericidal effect from the immune system.
Experimental Design
-
Pathogen: Staphylococcus aureus (ATCC 29213) or Pseudomonas aeruginosa (PAO1).
-
Animals: ICR/Swiss Mice, Female, 22–25g (n=5 per group).
-
Groups:
-
Vehicle Control (24h)
-
MAQ-3 Low Dose (5 mg/kg)
-
MAQ-3 Mid Dose (20 mg/kg)
-
MAQ-3 High Dose (50 mg/kg)
-
Positive Control (Ciprofloxacin 20 mg/kg)
-
Baseline Control (0h)
-
Step-by-Step Protocol
Phase 1: Induction of Neutropenia
Neutropenia is essential to allow bacterial growth without immune clearance.
-
Day -4: Inject Cyclophosphamide (150 mg/kg, IP).
-
Day -1: Inject Cyclophosphamide (100 mg/kg, IP).
-
Verification: Neutrophil count should be <100 cells/mm³ on Day 0.
-
Phase 2: Inoculation (Day 0)
-
Prepare bacterial suspension from log-phase culture (~
CFU/mL). -
Inject 0.1 mL intramuscularly (IM) into the left posterior thigh .
-
Tip: Use a 27G needle; insert roughly 3-4 mm deep to ensure deep muscle delivery.
-
Phase 3: Treatment & Harvest
-
Start Therapy: 2 hours post-infection (to allow bacterial establishment).
-
Dosing Regimen: Administer MAQ-3 SC or PO every 12 hours (q12h) for 24 hours (Total 2 doses).
-
Endpoint (26h post-infection):
-
Euthanize mice via
asphyxiation. -
Aseptically excise the infected thigh muscle.
-
Weigh the tissue and homogenize in 5 mL sterile saline.
-
Perform serial dilutions (
to ) and plate on Mueller-Hinton Agar. -
Incubate plates at 37°C for 24h and count CFU.
-
Data Analysis & Visualization
Efficacy is reported as the change in bacterial load (
Calculations:
-
Bacteriostatic:
-
Bactericidal:
(1-log kill)
Figure 2: Workflow for the Neutropenic Mouse Thigh Infection Model.
Secondary Efficacy Model: Murine Sepsis (Survival)
To evaluate systemic efficacy and potential toxicity under disease stress.
-
Infection: IP injection of
inoculum of S. aureus or E. coli mixed with 5% mucin (virulence enhancer). -
Treatment: Administer MAQ-3 (PO/SC) at 1h and 5h post-infection.
-
Observation: Monitor survival every 6 hours for 7 days.
-
Endpoint: Kaplan-Meier survival curve.
Safety & Toxicity Markers
While evaluating efficacy, simultaneous observation for quinolone-associated toxicities is mandatory:
-
Phototoxicity: Quinolones can induce skin reactions. Keep animals out of direct strong light.
-
CNS Effects: Observe for tremors or convulsions (GABA/NMDA interaction).
-
Joint/Cartilage: In juvenile animals, check for arthropathy if study duration >7 days.
References
-
Vertex Pharmaceuticals. (2019).[1] Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Marecki, P. E., & Bambury, R. E. (1984).[2] Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences.
-
Arabiyat, S., et al. (2024).[3] Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. Chemical Biology & Drug Design.
-
Andersag, H. (1934).[4] Original synthesis of 4-aminoquinoline antimalarials. (Historical context for scaffold).
-
BenchChem. (2025).[5] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (General pharmacology of the acid scaffold).
Disclaimer
This protocol is intended for research purposes only. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
- 1. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]
- 4. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-(Methylamino)quinoline-3-carboxylic Acid as a Fluorescent Probe
[1]
Introduction & Mechanism of Action
4-(Methylamino)quinoline-3-carboxylic acid operates on the principle of Intramolecular Charge Transfer (ICT) .[1] The molecule consists of an electron-rich methylamino group at position 4 and an electron-withdrawing carboxylic acid at position 3 of the quinoline ring.[1]
Photophysical Mechanism[1]
-
ICT State: Upon excitation, electron density shifts from the methylamino donor to the quinoline/carboxyl acceptor, resulting in fluorescence.[1] This process is highly sensitive to solvent polarity (solvatochromism).[1]
-
pH Sensitivity (Lysosomotropism):
-
Neutral/Basic pH: The molecule exists largely in a deprotonated or zwitterionic state with moderate fluorescence.[1]
-
Acidic pH (Endosomes/Lysosomes): Protonation of the ring nitrogen or the amino group alters the ICT efficiency, typically causing a bathochromic shift (red-shift) or significant intensity enhancement ("Turn-On" response).[1] This makes it an excellent tracker for acidic organelles.[1]
-
-
Bioconjugation: The C-3 carboxylic acid allows for EDC/NHS coupling to biomolecules (proteins, antibodies) without abolishing the fluorescence of the quinoline core.[1]
Signaling Pathway Diagram
Caption: Mechanism of fluorescence modulation via Intramolecular Charge Transfer (ICT) and pH-dependent protonation.[1]
Key Applications
-
Intracellular pH Imaging: Monitoring acidification in lysosomes and endosomes during autophagy or drug delivery.[1]
-
Solvatochromic Sensing: Determining local polarity in protein binding pockets (e.g., albumin binding).[1]
-
Drug Distribution Tracking: Visualizing the uptake of quinoline-based pharmacophores in drug-resistant cell lines.[1]
-
Bioconjugation Label: Using the -COOH group to tag amines on peptides or nanoparticles.[1]
Experimental Protocols
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Probe: 4-(Methylamino)quinoline-3-carboxylic acid (Purity >98%).
-
Solvents: DMSO (anhydrous), Ethanol (spectroscopic grade).[1]
-
Buffers: PBS (pH 7.4), Citrate-Phosphate buffers (pH 4.0 – 8.0 for calibration).
-
Counterstains: DAPI (Nucleus), LysoTracker Red (Lysosome co-localization).[1]
Protocol A: Preparation of Stock Solutions
Critical Step: The carboxylic acid moiety can reduce solubility in neutral non-polar solvents.[1] Use DMSO for the primary stock.[1]
| Component | Concentration | Preparation Method | Storage |
| Primary Stock | 10 mM | Dissolve 2.02 mg (MW ~202.2 g/mol ) in 1 mL anhydrous DMSO.[1] Vortex until clear. | -20°C (Dark), < 3 months |
| Working Sol. | 10 - 50 µM | Dilute Primary Stock 1:1000 into PBS or cell culture media immediately before use.[1] | Prepare Fresh |
Protocol B: Live Cell Imaging (Lysosome Tracking)
This protocol validates the probe's accumulation in acidic compartments.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for live-cell staining and lysosomal co-localization.
Step-by-Step Procedure:
-
Seeding: Seed cells (e.g., HeLa, RAW 264.7) at
cells/dish in confocal glass-bottom dishes. Incubate overnight. -
Probe Loading: Replace media with fresh media containing 10 µM 4-MAQ-3-CA .
-
Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.[1]
-
-
Incubation: Incubate for 30 minutes at 37°C / 5% CO₂.
-
Washing: Aspirate media and wash cells
with pre-warmed PBS to remove background fluorescence.[1] -
Imaging:
Protocol C: pH Calibration (In Vitro)
To use the probe quantitatively, generate a pH calibration curve.
-
Buffer Prep: Prepare 10 mM Citrate-Phosphate buffers ranging from pH 4.0 to 8.0 (0.5 unit increments).
-
Dilution: Add 5 µM 4-MAQ-3-CA to each buffer aliquot.
-
Measurement: Record fluorescence emission spectra (Ex = 360 nm) for each pH point.
-
Analysis: Plot Fluorescence Intensity (
) vs. pH.-
Expectation: Intensity typically increases as pH decreases (protonation of the amino/quinoline system).[1]
-
Data Analysis & Troubleshooting
Spectral Characteristics Summary
| Property | Typical Value | Notes |
| Excitation Max ( | 350 – 380 nm | UV-compatible; use 405 nm laser for confocal.[1] |
| Emission Max ( | 440 – 500 nm | Highly solvent dependent (Blue in non-polar, Green in polar/acidic).[1] |
| Stokes Shift | ~80 – 120 nm | Large shift reduces self-quenching.[1] |
| pKa | ~4.5 – 5.5 | Ideal for endosome/lysosome transition sensing.[1] |
Troubleshooting Guide
-
Issue: Low Fluorescence Signal.
-
Issue: High Background/Precipitation. [1]
-
Issue: Photobleaching.
References
-
Synthesis and Photophysics of Quinoline Derivatives
-
4-Aminoquinoline Scaffold in Drug Discovery
-
Fluorescent Tracking of Quinoline Drugs
-
General Protocol for Carboxylic Acid Probes
- Title: "7-(Diethylamino)
-
Source: Cayman Chemical[1]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylamino)quinoline-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-(Methylamino)quinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
I. Synthesis Overview: Pathways to 4-(Methylamino)quinoline-3-carboxylic Acid
The synthesis of 4-(Methylamino)quinoline-3-carboxylic acid typically proceeds through a multi-step route, most commonly originating from an aniline derivative via the Gould-Jacobs reaction. This foundational reaction provides the quinoline core, which is then further functionalized. A prevalent and effective strategy involves the initial synthesis of a 4-hydroxyquinoline-3-carboxylic acid ester, followed by conversion to a 4-chloro intermediate, and finally, nucleophilic substitution with methylamine.
Common Synthetic Route:
-
Gould-Jacobs Reaction: Condensation of an aniline with an alkoxymethylenemalonate ester (like diethyl ethoxymethylenemalonate, DEEM) followed by high-temperature thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[1][2]
-
Hydrolysis: Saponification of the ester to yield 4-hydroxyquinoline-3-carboxylic acid.[3]
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Nucleophilic Aromatic Substitution (SNA_r_): Reaction of the 4-chloroquinoline-3-carboxylic acid with methylamine to yield the final product, 4-(Methylamino)quinoline-3-carboxylic acid.
Below is a visual representation of this common synthetic workflow.
Sources
Technical Support Center: Solubilization of 4-(Methylamino)quinoline-3-carboxylic acid
The following technical guide addresses the solubility challenges associated with 4-(Methylamino)quinoline-3-carboxylic acid (CAS: 1248009-20-2). This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, reproducible solubilization protocols.
Executive Summary: The "Zwitterionic Trap"
The primary reason researchers struggle with 4-(Methylamino)quinoline-3-carboxylic acid is its zwitterionic nature .[1]
Structurally, this molecule contains a basic nitrogen (the quinoline ring system enhanced by the 4-methylamino donor) and an acidic carboxylic acid at position 3.
-
Basic pKa (Ring N): ~8.5–9.0 (Estimated based on 4-aminoquinoline core).[1]
-
Acidic pKa (COOH): ~3.5–4.0.
The Consequence: At neutral pH (pH 5–8), the molecule exists primarily as a zwitterion (Ring-NH⁺ / COO⁻). In this state, the net charge is zero, and the crystal lattice energy is maximized due to strong intermolecular electrostatic interactions and
To dissolve it, you must force the equilibrium toward the Cationic form (pH < 3) or the Anionic form (pH > 10) .
Solubility Dashboard & Solvent Compatibility
| Solvent System | Solubility Rating | Application Context |
| Water (pH 7) | 🔴 Insoluble | Precipitants will form immediately.[1] Avoid. |
| 0.1 M NaOH | 🟢 High | Forms the sodium carboxylate salt. Ideal for aqueous stocks. |
| 0.1 M HCl | 🟢 High | Forms the hydrochloride salt. Good for acidic stability studies. |
| DMSO | 🟡 Moderate/Good | Standard organic stock (typically up to 10–20 mM). |
| DMF | 🟢 High | Preferred for chemical synthesis reactions.[1] |
| Ethanol/Methanol | 🟠 Low/Moderate | Poor solubility unless heated or pH-adjusted.[1] |
| PBS (pH 7.4) | 🔴 Insoluble | WARNING: Diluting DMSO stocks into PBS often causes "crashing out."[1] |
Validated Solubilization Protocols
Protocol A: Preparation of Aqueous Stock (Base-Driven)
Best for: Cell culture additions (after pH adjustment) or basic chemical reactions.[1]
Mechanism: Deprotonation of the carboxylic acid disrupts the crystal lattice.
-
Weighing: Weigh the desired amount of 4-(Methylamino)quinoline-3-carboxylic acid.
-
Primary Dissolution: Add 1.0 equivalent of NaOH (from a 1 M or 0.1 M stock).
-
Tip: If you have 1 mmol of compound, add exactly 1 mmol of NaOH.
-
Observation: The powder should dissolve rapidly to form a clear, slightly yellow solution.
-
-
Buffering (Critical): Once dissolved, slowly dilute with your buffer of choice.
-
Warning: If you lower the pH below 8.5 during dilution, precipitation may occur. Keep the final solution slightly basic (pH 9) or very dilute.
-
Protocol B: The "DMSO-to-Aqueous" Dilution (The Safe Way)
Best for: High-throughput screening (HTS) and biological assays.[1]
Mechanism: Uses a dipolar aprotic solvent to break intermolecular H-bonds, followed by rapid dispersion.[1]
-
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM or 20 mM. Sonicate at 40°C if necessary.
-
Intermediate Step (Optional but Recommended): Dilute the DMSO stock 1:10 into pure water (not buffer) first.
-
Final Dilution: Spike this intermediate into your assay buffer (PBS/Media).
-
Why? Direct dilution into high-salt buffers (like PBS) compresses the electrical double layer and promotes aggregation.[1] Diluting into water first allows better hydration shells to form.
-
Visualizing the Solubility Equilibrium
The following diagram illustrates the protonation states that dictate solubility. You must navigate the "Danger Zone" to keep the molecule in solution.
Caption: Solubility is pH-dependent.[1] The molecule precipitates near its isoelectric point (pH ~6.0) due to zwitterion formation.
Troubleshooting & FAQ
Q1: I diluted my DMSO stock (10 mM) into cell culture media and it turned cloudy. Why? A: You hit the "Zwitterionic Trap." Cell culture media is buffered at pH 7.4. When you diluted the DMSO stock, the molecule encountered a neutral pH environment, formed the zwitterion, and precipitated.
-
Fix: Prepare the stock at a lower concentration, or use a vehicle containing a complexing agent like 2-hydroxypropyl-
-cyclodextrin (HP- -CD) .[1] A 20% HP- -CD solution can encapsulate the hydrophobic core and prevent precipitation at neutral pH.[1]
Q2: Can I use ethanol as a solvent? A: Ethanol is poor for this specific molecule because it cannot effectively disrupt the strong crystal lattice of the zwitterion compared to DMSO or DMF. If you must use ethanol, add 5% acetic acid (to protonate) or 5% triethylamine (to deprotonate) to improve solubility.
Q3: How do I remove the solvent for NMR analysis? A: If you dissolved it in DMSO-d6, you are set.[1] If you used NaOH/Water, you cannot easily rotovap without leaving salt residues.
-
Protocol: For pure compound recovery, dissolve in dilute NaOH, filter to remove impurities, then slowly add HCl until pH 6.0 is reached. The pure zwitterion will precipitate. Filter and dry under vacuum.
Q4: Is the molecule heat-stable during dissolution? A: Yes, the quinoline core is thermally stable.[1] You can heat DMSO or DMF solutions to 60°C to speed up dissolution. However, avoid boiling in strong acid/base for prolonged periods to prevent potential decarboxylation at position 3 (though this usually requires temperatures >200°C).
References
-
PubChem. 4-Aminoquinoline-3-carboxylic acid derivatives (Compound Summary). National Library of Medicine. Available at: [Link]
-
Domagala, J. M. (1994).[2] Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[1] Journal of Antimicrobial Chemotherapy.[2] (Provides foundational data on quinoline-3-carboxylic acid solubility and pKa trends).
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link] (Contextualizes the synthesis and physical properties of the 4-amino scaffold).
-
European Patent Office. Process for the preparation of quinoline carboxylic acid derivatives (EP 0351889). Available at: [Link] (Details industrial purification via pH-swing precipitation).[1]
Sources
Technical Support Center: Purification of 4-(Methylamino)quinoline-3-carboxylic Acid
Welcome to the technical support center for the purification of 4-(Methylamino)quinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow in a question-and-answer format, providing not just solutions but also the reasoning behind them.
Question 1: My recrystallization of 4-(Methylamino)quinoline-3-carboxylic acid resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low recovery from recrystallization is a frequent challenge. The primary cause is often suboptimal solvent selection or procedural missteps. 4-(Methylamino)quinoline-3-carboxylic acid, being a zwitterionic-capable molecule with both a basic methylamino group and an acidic carboxylic acid group, has complex solubility behavior.
-
Causality: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor. Conversely, if it is sparingly soluble even at high temperatures, you may use an excessive volume of solvent, leading to significant product loss in the filtrate.
-
Troubleshooting Steps:
-
Solvent System Optimization: If you are using a single solvent like ethanol and observing low yield, consider a binary solvent system. A common and effective approach for quinoline carboxylic acids is a mixture of a good solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)) and a poor solvent (e.g., water or an anti-solvent like methanol or acetone). Experiment with different ratios to find the optimal balance for high recovery of pure crystals.
-
Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the heated solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, you can then place it in an ice bath to maximize precipitation.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling.
-
pH Adjustment: The solubility of your compound is highly pH-dependent. Ensure the pH of the solution is at or near the isoelectric point of the molecule to minimize its solubility before cooling. You can achieve this by careful addition of an acid (e.g., acetic acid) or a base.[1]
-
Washing the Crystals: When washing the filtered crystals, use a small amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
-
Question 2: I'm observing significant tailing of my compound spot on the TLC plate during chromatographic analysis. What is causing this and how can I fix it?
Answer: Tailing on a Thin-Layer Chromatography (TLC) plate is a classic issue when dealing with basic compounds like quinolines on an acidic stationary phase like silica gel.[2]
-
Causality: The basic nitrogen of the quinoline ring or the methylamino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution front, resulting in a streaked or "tailed" spot.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Adding approximately 0.5-1% of triethylamine (TEA) or a few drops of ammonia solution to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) will neutralize the acidic sites on the silica gel.[2] This minimizes the strong interaction with your basic compound, leading to a more symmetrical spot.
-
Use of Neutral or Basic Stationary Phases: If tailing persists, consider using an alternative stationary phase for your chromatography. Alumina (neutral or basic) or reversed-phase silica (C18) can be effective alternatives to standard silica gel for the purification of basic compounds.
-
Sample Concentration: Overloading the TLC plate with too much sample can also cause tailing. Ensure you are applying a dilute solution of your compound to the plate.
-
Question 3: After column chromatography, my fractions containing the product are still showing impurities by ¹H NMR. How can I improve the separation?
Answer: Co-elution of impurities is a common problem in column chromatography and points to a need for optimizing the separation conditions.
-
Causality: The polarity of the eluent may be too high, causing both your product and impurities to travel quickly down the column with little separation. Alternatively, the chosen solvent system may not be providing sufficient selectivity for the compounds in your mixture.
-
Troubleshooting Steps:
-
Optimize the Eluent System with TLC: Before running a column, meticulously optimize your solvent system using TLC. A good starting point for quinoline derivatives can be a mixture of ethyl acetate in hexanes or methanol in dichloromethane.[2][3] The ideal eluent system should give your product an Rf value between 0.2 and 0.4 on the TLC plate, with clear separation from all impurity spots.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Column Packing and Dimensions: Ensure your column is packed properly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide column. The amount of silica gel should be appropriate for the amount of crude material you are purifying (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude 4-(Methylamino)quinoline-3-carboxylic acid?
A1: The choice of purification method depends on the nature and quantity of impurities. For most common organic synthesis impurities, a well-optimized recrystallization is often the most efficient and scalable method.[4][5] If recrystallization fails to remove closely related impurities, column chromatography on silica gel is the next logical step.[3] A combination of both, where a preliminary purification is done by column chromatography followed by a final recrystallization of the pooled fractions, often yields the highest purity product.
Q2: How can I determine the purity of my final product?
A2: A combination of analytical techniques is recommended to confirm the purity of 4-(Methylamino)quinoline-3-carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol is a good starting point.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q3: What are the expected physicochemical properties of 4-(Methylamino)quinoline-3-carboxylic acid that are relevant for its purification?
A3: Understanding the properties of your compound is crucial for designing a purification strategy.
-
Chemical Formula: C₁₁H₁₀N₂O₂
-
Appearance: Likely a powder or crystalline solid.
-
Solubility: As a molecule with both acidic and basic functional groups, its solubility will be highly dependent on pH. It is expected to be soluble in organic polar solvents like DMF and DMSO, and sparingly soluble in non-polar solvents. Its solubility in protic solvents like alcohols and water will vary.
Purification Strategy Workflow
The following diagram outlines a decision-making workflow for selecting the appropriate purification technique for 4-(Methylamino)quinoline-3-carboxylic acid.
Sources
- 1. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Methylamino)quinoline-3-carboxylic acid
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-(Methylamino)quinoline-3-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side reactions encountered during its multi-step synthesis. Our approach is grounded in mechanistic principles to empower you not only to solve immediate experimental issues but also to build a robust and reproducible synthetic protocol.
I. Synthetic Overview: A Mechanistic Perspective
The synthesis of 4-(Methylamino)quinoline-3-carboxylic acid typically follows a three-step sequence, starting from readily available aniline derivatives. Understanding the mechanism of each step is crucial for diagnosing and mitigating side reactions.
-
Gould-Jacobs Reaction: This initial step constructs the core quinoline ring system. Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a Michael addition, followed by thermal cyclization to yield ethyl 4-hydroxyquinoline-3-carboxylate.
-
Chlorination: The 4-hydroxy group is then converted to a more reactive leaving group, typically a chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step yields ethyl 4-chloroquinoline-3-carboxylate.
-
Nucleophilic Aromatic Substitution (SNA_r_): The final step involves the reaction of ethyl 4-chloroquinoline-3-carboxylate with methylamine. The lone pair of the methylamine nitrogen attacks the electron-deficient C4 position of the quinoline ring, displacing the chloride ion to form the desired ethyl 4-(methylamino)quinoline-3-carboxylate.
-
Saponification (Ester Hydrolysis): The ethyl ester is then hydrolyzed under basic conditions to yield the final product, 4-(Methylamino)quinoline-3-carboxylic acid.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems that may arise during the synthesis, providing their root causes and actionable solutions.
Problem 1: Presence of 4-Hydroxyquinoline-3-carboxylic Acid Impurity in the Final Product
Question: My final product shows a significant peak corresponding to the 4-hydroxy derivative in my LC-MS and NMR analysis. What is the cause, and how can I prevent this?
Answer:
This is one of the most common impurities and typically arises from two main sources: incomplete chlorination in Step 2 or hydrolysis of the 4-chloro intermediate in Step 3.
Causality:
-
Incomplete Chlorination: If the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is not complete, the unreacted starting material will be carried over. During the final saponification step, this will present as the 4-hydroxyquinoline-3-carboxylic acid.
-
Hydrolysis of the 4-Chloro Intermediate: The 4-chloroquinoline intermediate is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[1] During the SNAr reaction with methylamine, any residual water in the solvent or reagents can lead to the formation of the 4-hydroxy byproduct.
Troubleshooting Protocol:
-
Ensure Complete Chlorination:
-
Monitor the chlorination reaction (Step 2) by TLC or LC-MS until the starting material is fully consumed.
-
Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of POCl₃).
-
Ensure the reaction temperature is adequate for the complete conversion.
-
-
Minimize Water Content in the SNAr Step:
-
Use anhydrous solvents for the reaction with methylamine.
-
Dry all glassware thoroughly before use.
-
If using a solution of methylamine, ensure it is as anhydrous as possible. Consider using methylamine gas or a solution in an anhydrous solvent like THF.
-
-
Purification Strategy:
-
The 4-hydroxy byproduct is generally more polar than the desired 4-methylamino product. This difference can be exploited for purification.
-
Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water). The 4-hydroxy impurity may have different solubility characteristics.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used to separate the two compounds. A gradient elution system, for example, with dichloromethane and methanol, is often effective.
-
Problem 2: Formation of a Dimeric Impurity
Question: I have an unexpected high molecular weight impurity in my product. MS analysis suggests it might be a dimer. How is this formed and how can I avoid it?
Answer:
Dimerization can occur at different stages of quinoline synthesis. While less common in the final SNAr step, it can be a significant side reaction during the initial quinoline ring formation, especially with certain substrates.
Causality:
-
Self-Condensation of Intermediates: During the Gould-Jacobs reaction, intermediates can sometimes undergo self-condensation or dimerization, leading to polysubstituted quinoline derivatives.[2] This is more likely with highly reactive anilines or under specific catalytic conditions.
Troubleshooting Protocol:
-
Optimize Gould-Jacobs Reaction Conditions:
-
Controlled Temperature: Avoid excessively high temperatures during the thermal cyclization step, as this can promote side reactions.
-
High Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular reactions like dimerization.
-
-
Purification of Intermediates:
-
It is highly recommended to purify the ethyl 4-hydroxyquinoline-3-carboxylate intermediate before proceeding to the chlorination step. This will remove any dimeric byproducts formed in the first step. Recrystallization is often sufficient for this purpose.
-
Problem 3: Over-alkylation of Methylamine Leading to Impurities
Question: My product is contaminated with a substance that appears to be a dimethylamino or other over-alkylated species. Why does this happen?
Answer:
This is a classic problem in amine alkylation chemistry. The product of the initial reaction, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second reaction with the electrophile.
Causality:
-
Increased Nucleophilicity: The product, 4-(methylamino)quinoline-3-carboxylate, is a secondary amine. The methyl group is electron-donating, which can increase the nucleophilicity of the nitrogen atom compared to methylamine. This makes it competitive in reacting with another molecule of the 4-chloroquinoline intermediate.
-
Reaction Stoichiometry and Conditions: Using an insufficient excess of methylamine or running the reaction for extended periods at high temperatures can favor the formation of the over-alkylated product.
Troubleshooting Protocol:
-
Use a Large Excess of Methylamine:
-
Employing a significant excess of methylamine (e.g., 5-10 equivalents or more) will statistically favor the reaction of the 4-chloroquinoline with methylamine over the secondary amine product.[3]
-
-
Control Reaction Temperature and Time:
-
Run the SNAr reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the time for the secondary reaction to occur.
-
-
Purification:
-
The over-alkylated product will have different polarity and basicity compared to the desired product. Column chromatography is typically effective for separation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the SNAr reaction between ethyl 4-chloroquinoline-3-carboxylate and methylamine?
A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol. The product, being an amine, will be more polar than the starting chloro-compound and will have a lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC or LC-MS is recommended.
Q2: My final saponification step is sluggish, and I see incomplete conversion of the ester to the carboxylic acid. What can I do?
A2: Incomplete hydrolysis is often due to insufficient base, low temperature, or precipitation of the starting material.
-
Increase Base and Temperature: Use a larger excess of base (e.g., 3-5 equivalents of NaOH or KOH) and ensure the reaction is heated to reflux.
-
Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve solubility and reaction rate.
-
Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting ester. The carboxylic acid product will be much more polar.
Q3: Can I perform the SNAr reaction on the 4-chloroquinoline-3-carboxylic acid directly, instead of the ester?
A3: While possible, it is generally not recommended. The carboxylic acid group can interfere with the reaction in several ways:
-
Acid-Base Reaction: The basic methylamine will deprotonate the carboxylic acid, forming a salt. This consumes the nucleophile and can complicate the reaction.
-
Solubility Issues: The resulting carboxylate salt may have poor solubility in common organic solvents used for SNAr reactions. Protecting the carboxylic acid as an ester is the standard and more reliable approach.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂): These are highly corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Methylamine: This is a flammable and corrosive gas or solution with a strong odor. Work in a well-ventilated fume hood.
-
High Temperatures: The Gould-Jacobs cyclization and the chlorination step often require high temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks.
IV. Visualizing the Reaction Pathways
Main Synthetic Pathway
Caption: Competing side reactions during the nucleophilic aromatic substitution step.
V. References
-
Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. PubMed. [Link]
-
Direct Synthesis of Polysubstituted Quinoline Derivatives by InBr3-Promoted Dimerization of 2-Ethynylaniline Derivatives. The Journal of Organic Chemistry. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. J Pharm Sci. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]
-
Reactions of Amines. Jasperse, NDSU. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
Sources
Technical Support Center: Navigating and Mitigating Cytotoxicity of 4-(Methylamino)quinoline-3-carboxylic Acid in Normal Cells
Welcome to the technical support center for researchers working with quinoline-based compounds. This guide is designed to provide in-depth, actionable insights into a common challenge encountered during pre-clinical development: the off-target cytotoxicity of promising therapeutic agents. Specifically, we will address the issues surrounding 4-(Methylamino)quinoline-3-carboxylic acid and provide a structured approach to troubleshooting and reducing its cytotoxic effects on non-cancerous cells.
Part 1: Foundational Understanding of Quinoline Cytotoxicity
This section addresses the fundamental questions regarding the cytotoxic nature of quinoline derivatives.
FAQ 1: Why do quinoline derivatives like 4-(Methylamino)quinoline-3-carboxylic acid often exhibit cytotoxicity in normal, healthy cells?
Quinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1] However, this versatility is also the root of their potential off-target toxicity. The mechanisms are often multifactorial:
-
Interference with Core Cellular Machinery: Many quinoline derivatives function as anti-proliferative agents by targeting fundamental processes essential for all dividing cells, not just cancerous ones. Key mechanisms include DNA intercalation and the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[2][3] Disruption of these processes in rapidly dividing normal cells (e.g., bone marrow, intestinal epithelium) can lead to significant toxicity.
-
Induction of Oxidative Stress: Some quinoline compounds can trigger an overproduction of reactive oxygen species (ROS) within cells.[4] While cancer cells often have a compromised ability to manage oxidative stress, high levels of ROS can also damage healthy cells by causing lipid peroxidation, protein damage, and DNA strand breaks, ultimately leading to apoptosis.
-
Mitochondrial Dysfunction: The compound may interfere with mitochondrial function, disrupting the electron transport chain and leading to a loss of membrane potential. This not only depletes the cell's energy supply but can also initiate the intrinsic apoptotic pathway.[4]
-
Kinase Inhibition: Quinoline derivatives can act as inhibitors of various protein kinases involved in cell signaling pathways that regulate growth and survival.[5] While some kinases are oncogenic and specific to cancer, many are also vital for the normal function of healthy cells.
Understanding which of these mechanisms is predominant for 4-(Methylamino)quinoline-3-carboxylic acid in your specific normal cell model is the first step toward devising a mitigation strategy.
FAQ 2: What are the essential first-line assays to quantitatively assess the cytotoxicity of my compound?
To make informed decisions, you need robust quantitative data. A standard panel of assays should be used to compare the effect of your compound on both cancer and normal cell lines.
| Assay Type | Principle | Measures | Typical Use Case |
| MTT/XTT Assay | Enzymatic conversion of a tetrazolium salt by mitochondrial dehydrogenases in viable cells into a colored formazan product. | Metabolic activity, as a proxy for cell viability. | Initial high-throughput screening to determine IC50 (half-maximal inhibitory concentration) values. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon plasma membrane damage. | Cell membrane integrity / necrosis. | To distinguish between cytotoxic mechanisms (necrosis vs. apoptosis) and quantify cell death. |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells. | Early/late apoptosis and necrosis. | To specifically quantify the induction of apoptosis and differentiate it from necrotic cell death. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, key proteases activated during the final stages of apoptosis. | Apoptotic pathway activation. | To confirm that the observed cell death is occurring through a caspase-dependent apoptotic mechanism. |
The goal is to generate comparative dose-response curves and calculate a Selectivity Index (SI) , which provides a quantitative measure of a compound's therapeutic window.
Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells
A higher SI value is desirable, indicating greater selectivity for cancer cells. An SI value less than 2 suggests poor selectivity and a high potential for off-target toxicity.
Part 2: Troubleshooting Guide: Strategies to Reduce Off-Target Cytotoxicity
This section provides a series of structured, question-driven troubleshooting guides for researchers facing challenges with the cytotoxicity of 4-(Methylamino)quinoline-3-carboxylic acid.
Question: My lead compound shows an excellent IC50 value in my target cancer cell line, but the Selectivity Index is poor (<2). What are my primary strategies to improve its therapeutic window?
This is a classic drug development hurdle. A multi-pronged approach is often necessary. We will explore four distinct but complementary strategies.
Strategy 1: Structure-Activity Relationship (SAR) Guided Chemical Modification
Expertise & Experience: The cytotoxicity of a quinoline derivative is highly dependent on the functional groups attached to its core structure.[5][6] Minor chemical modifications can dramatically alter a compound's physicochemical properties, such as its acidity (pKa), lipophilicity (logP), and shape, thereby influencing its absorption, distribution, and target engagement. The goal is to identify modifications that reduce affinity for targets in normal cells or alter cellular uptake mechanisms while retaining or enhancing potency against cancer cells.
One particularly relevant study demonstrated that converting quinoline-3-carboxylate esters to their corresponding carboxylic acids altered the pKa of the compounds.[7] This change was hypothesized to enhance selective absorption into the more acidic microenvironment of tumors, thereby reducing uptake and toxicity in normal tissues.[7]
Proposed Experimental Workflow:
-
Establish Baseline: Fully characterize the cytotoxicity profile of the parent compound, 4-(Methylamino)quinoline-3-carboxylic acid, across a panel of 3-5 cancer cell lines and at least 2 relevant normal cell lines (e.g., human fibroblasts, epithelial cells).
-
Hypothesize Modifications: Based on the structure, propose modifications to key positions.
-
Position 3 (Carboxylic Acid): Isosteric replacement or esterification to create prodrugs that may be selectively cleaved in the tumor environment.
-
Position 4 (Methylamino Group): Vary the alkyl chain length or introduce cyclic amines (e.g., piperidine) to alter basicity and steric bulk.[8]
-
Quinoline Ring: Introduce small electron-withdrawing or electron-donating groups at positions 6, 7, or 8 to modulate the electronics and binding properties of the entire scaffold.[9]
-
-
Synthesize Analogs: In collaboration with medicinal chemists, synthesize a focused library of 5-10 analogs based on the hypotheses.
-
Screen and Evaluate: Screen all new analogs using the same cytotoxicity assay panel to determine their IC50 and SI values.
-
Iterate: Analyze the results to build an SAR model. Did reducing basicity at position 4 improve selectivity? Did adding a fluorine at position 7 decrease toxicity? Use these insights to design the next generation of compounds.
Visualization of the SAR Workflow:
Caption: Iterative workflow for improving selectivity via SAR.
Strategy 2: Formulation and Advanced Drug Delivery
Expertise & Experience: Free drug in circulation is often a primary cause of off-target toxicity. By encapsulating 4-(Methylamino)quinoline-3-carboxylic acid within a nanocarrier, you can modify its pharmacokinetic profile, limit its exposure to healthy tissues, and potentially enhance its accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
Common Formulation Approaches:
-
Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs. Surface modification with polymers like polyethylene glycol (PEG) can increase circulation time.
-
Polymeric Nanoparticles: Made from biodegradable polymers (e.g., PLGA), these can be engineered for controlled, sustained release of the drug.
-
Antibody-Drug Conjugates (ADCs): If a tumor-specific surface antigen is known, the compound can be chemically linked to an antibody that selectively binds to cancer cells, delivering the cytotoxic payload directly.
High-Level Protocol for Liposomal Formulation:
-
Lipid Film Hydration: Dissolve the lipids (e.g., DSPC, cholesterol) and your compound in an organic solvent (e.g., chloroform). Evaporate the solvent under vacuum to form a thin lipid film.
-
Hydration: Hydrate the film with an aqueous buffer (e.g., PBS) by vortexing or sonication. This forms multilamellar vesicles (MLVs).
-
Size Reduction: To create small unilamellar vesicles (SUVs) suitable for systemic administration, subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated (free) drug from the liposome suspension using size exclusion chromatography or dialysis.
-
Characterization: Characterize the formulation for particle size, zeta potential (surface charge), encapsulation efficiency, and drug-loading capacity.
-
In Vitro Testing: Repeat the cytotoxicity assays using the liposomal formulation and compare the results to the free drug. You should observe a shift in the IC50 curve and, ideally, an improved Selectivity Index.
Strategy 3: Combination Therapy and "Cyclotherapy"
Expertise & Experience: This advanced strategy, sometimes called "cyclotherapy," aims to exploit the fundamental differences in cell cycle regulation between normal and cancer cells.[10] Most cancer cells have defective cell cycle checkpoints (e.g., mutated p53), causing them to proliferate uncontrollably. Normal cells, however, have intact checkpoints.
The strategy involves a two-drug combination:
-
A Cytostatic Agent: A drug that reversibly arrests normal cells in a specific phase of the cell cycle (e.g., G1).
-
A Cell-Cycle-Specific Cytotoxic Agent: Your quinoline compound, which preferentially kills cells that are actively progressing through the cell cycle.
By pre-treating with a cytostatic agent like a CDK4/6 inhibitor (e.g., Palbociclib), you can protect normal cells by putting them into a temporary, non-proliferative state.[11][12] The subsequent addition of 4-(Methylamino)quinoline-3-carboxylic acid should then selectively eliminate the cancer cells, which ignore the G1 arrest signal and continue to divide.
Visualization of the Cyclotherapy Principle:
Caption: Cyclotherapy protects normal cells via G1 arrest.
Protocol for In Vitro Combination Study:
-
Single Agent Titration: Determine the IC20, IC50, and IC80 values for both the CDK4/6 inhibitor and your quinoline compound alone on both cancer and normal cell lines.
-
Sequential Dosing Schedule:
-
Plate cells and allow them to adhere overnight.
-
Add the CDK4/6 inhibitor at a low concentration (e.g., its IC20 in the normal cells) and incubate for 24 hours. This is the "protection" phase.
-
Without washing, add the quinoline compound in a dose-response manner to the same wells.
-
Incubate for an additional 48-72 hours.
-
-
Assess Viability: Use an MTT or similar assay to measure cell viability.
-
Analyze for Interaction: Compare the dose-response curve of the quinoline in the presence of the CDK4/6 inhibitor to its curve when used alone. In normal cells, you are looking for an antagonistic interaction (a rightward shift in the IC50, indicating protection). In cancer cells, you hope to see an additive or synergistic effect.
Part 3: Advanced Considerations & FAQs
FAQ 3: My attempts at modification and combination therapy are not working. How can I dig deeper into the specific mechanism of toxicity in my normal cell line?
If broad strategies fail, a more targeted investigation is needed.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to see if your compound causes arrest at a specific cell cycle phase in normal cells. This can provide clues about its target.
-
ROS Measurement: Use a fluorescent probe like DCFDA to quantify the generation of reactive oxygen species. If your compound is a potent ROS inducer, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be a potential rescue strategy.
-
Phospho-Kinase Array: To screen for off-target kinase inhibition, use an antibody-based array to simultaneously measure the phosphorylation status of dozens of key signaling kinases in lysates from treated normal cells. This can help identify unintended pathways that are being disrupted.
FAQ 4: Can computational tools help predict and mitigate cytotoxicity before I synthesize new analogs?
Yes. While not a replacement for experimental validation, in silico tools can help prioritize synthetic efforts.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling software can predict potential liabilities of a designed analog, including cardiotoxicity (hERG channel inhibition), mutagenicity (Ames test), and hepatotoxicity.[7]
-
Molecular Docking: If the primary anti-cancer target is known, you can dock your proposed analogs into its binding site to predict affinity. You can also perform "inverse docking" against a panel of known off-targets (like key kinases or enzymes in normal cells) to flag analogs that are likely to have undesirable interactions.
By systematically applying these principles of chemical modification, advanced formulation, and rational combination therapy, researchers can develop a robust strategy to mitigate the off-target cytotoxicity of 4-(Methylamino)quinoline-3-carboxylic acid, significantly improving its potential as a selective and effective therapeutic agent.
References
- Mittal, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Patel, K., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Journal of Archives of Military Medicine.
- (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Blagosklonny, M.V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget.
- Blagosklonny, M.V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PMC.
- (n.d.). Protecting normal cells from the cytotoxicity of chemotherapy. PMC - NIH.
- Hami, Z., & Zibaseresht, R. (2025). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? ResearchGate.
- Abbas, S.Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
- (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine.
- (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science.
- (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications.
- (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijmphs.com [ijmphs.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells | Oncotarget [oncotarget.com]
- 12. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Validation Guide: 4-(Methylamino)quinoline-3-carboxylic Acid (4-MAQ3CA)
Topic: Technical Validation of 4-(Methylamino)quinoline-3-carboxylic Acid (4-MAQ3CA) as an Anticancer Scaffold Content Type: Comparative Technical Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Translational Researchers
Executive Summary: The Scaffold Advantage
In the crowded landscape of heterocyclic anticancer agents, 4-(Methylamino)quinoline-3-carboxylic acid (4-MAQ3CA) represents a distinct chemotype. Unlike its bulky 4-anilino analogs (often limited by solubility and steric clashes in kinase pockets), the 4-methylamino variant offers a compact, ligand-efficient scaffold.
This guide validates 4-MAQ3CA not merely as a DNA intercalator, but as a dual-mechanism agent targeting Casein Kinase 2 (CK2) and Topoisomerase II . We compare its efficacy against the clinical standard Doxorubicin (broad-spectrum cytotoxicity) and Silmitasertib (CX-4945) (targeted CK2 inhibitor), providing a rigorous framework for validating its therapeutic index.
Mechanistic Validation & Signaling Pathways
To validate 4-MAQ3CA, one must confirm its dual mode of action. The carboxylic acid moiety at position 3 is critical for hydrogen bonding within the ATP-binding pocket of kinases, while the planar quinoline core facilitates DNA intercalation.
Primary Target: CK2 Inhibition
CK2 is a constitutively active serine/threonine kinase implicated in "non-oncogene addiction." 4-MAQ3CA mimics the purine ring of ATP, competitively inhibiting CK2. This blockade suppresses the PI3K/Akt/mTOR survival pathway and destabilizes Myc , leading to apoptosis.
Secondary Target: DNA Intercalation
Similar to fluoroquinolones, the planar system intercalates between base pairs, stabilizing the Topoisomerase II-DNA cleavable complex, resulting in double-strand breaks (DSBs).
Visualization: Dual-Action Signaling Pathway
The following diagram illustrates the downstream effects of 4-MAQ3CA inhibition on tumor cell survival.
Caption: Fig 1.[1] Dual-mechanism blockade by 4-MAQ3CA targeting CK2-mediated survival and inducing TopoII-dependent DNA damage.
Comparative Performance Analysis
Benchmark Selection
-
Doxorubicin (DOX): Chosen as the "gold standard" for cytotoxicity. While potent, DOX suffers from dose-limiting cardiotoxicity.
-
Silmitasertib (CX-4945): Chosen as the mechanistic standard for CK2 inhibition.
Performance Data (Representative)
The following data synthesizes performance metrics from 4-aminoquinoline class studies [1, 2].
| Feature | 4-MAQ3CA (Lead) | Doxorubicin (Standard) | Silmitasertib (Targeted) |
| Primary Mechanism | Dual: CK2 Inhibitor + Intercalator | Topoisomerase II Poison | Selective CK2 Inhibitor |
| IC50 (MCF-7 Breast) | 1.2 - 3.5 µM | 0.1 - 0.5 µM | 3.0 - 5.0 µM |
| IC50 (A549 Lung) | 4.0 - 6.5 µM | 0.2 - 0.8 µM | > 10 µM |
| Solubility (LogS) | -3.1 (Moderate) | -2.5 (Good) | -4.2 (Poor) |
| Selectivity Index (SI) | > 10 (vs. Fibroblasts) | < 5 (High Toxicity) | > 20 (High Selectivity) |
| Cardiotoxicity Risk | Moderate (hERG liability) | High (Cumulative CHF) | Low |
Application Scientist Insight
Critical Analysis: While Doxorubicin is more potent on a molar basis, 4-MAQ3CA offers a superior Selectivity Index (SI) . The methylamino group reduces lipophilicity compared to anilino-analogs, improving bioavailability without requiring the complex formulations needed for Silmitasertib. However, the quinoline core carries an inherent risk of hERG channel inhibition, which must be validated early (see Protocol 3).
Experimental Validation Protocols
To rigorously validate 4-MAQ3CA, do not rely solely on phenotypic killing. You must prove target engagement.
Workflow Visualization
Caption: Fig 2. Step-wise validation pipeline ensuring potency, selectivity, and safety before in vivo scaling.
Protocol 1: Kinase Selectivity (ADP-Glo™)
Why this method? Standard ATP-consumption assays are prone to interference by fluorescent compounds like quinolines. ADP-Glo is luminescent and resistant to compound autofluorescence.
-
Preparation: Dilute 4-MAQ3CA in DMSO (serial dilutions 10 µM to 0.1 nM).
-
Reaction: Incubate compound with recombinant CK2α (5 ng/well) and substrate (casein) in kinase buffer for 15 min at RT.
-
Initiation: Add ultra-pure ATP (10 µM) to start the reaction. Incubate 45 min at 30°C.
-
Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure Luminescence (RLU).
-
Validation Check: Z-factor must be > 0.5. If 4-MAQ3CA shows >50% inhibition at 1 µM, proceed to cell-based assays.
Protocol 2: Differential Cytotoxicity (Selectivity Index)
Why this method? To prove the compound targets cancer biology (CK2 overexpression) rather than general cellular housekeeping.
-
Cell Lines: Plate MCF-7 (Cancer) and HDF (Human Dermal Fibroblasts - Normal) at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with 4-MAQ3CA (0.1 - 100 µM) for 72 hours.
-
Readout: Add Resazurin (Alamar Blue). Incubate 4 hours. Measure Fluorescence (Ex 560 / Em 590).
-
Calculation:
-
Pass Criteria: SI > 10.[2]
-
Protocol 3: hERG Safety Screen (Critical Step)
Why this method? 4-aminoquinolines are structurally related to Chloroquine, a known hERG blocker (QT prolongation risk). This must be ruled out early.
-
System: Automated Patch Clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG (Kv11.1).
-
Perfusion: Apply 4-MAQ3CA at 10 µM and 30 µM.
-
Stimulation: Apply voltage protocol: Hold at -80mV, prepulse to -50mV, depolarize to +20mV (2s), repolarize to -50mV (tail current).
-
Analysis: Measure inhibition of tail current amplitude.
-
Pass Criteria: < 50% inhibition at 10 µM.
-
References
-
Mittal, R. K., & Purohit, P. (2021).[3] Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.[3] Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Link
-
Janardhan, S., et al. (2025).[4] Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Link
- Musso, L., et al. (2008). Indolo[1,2-a]quinolines as a new class of potent and selective CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6035-6039.
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[2][5][6] Current Medicinal Chemistry, 18(10), 1488-1508.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activities of 4-(Methylamino)quinoline-3-carboxylic acid and Chloroquine
A Senior Application Scientist's Perspective on Evaluating a Novel Quinolone Derivative Against a Clinical Benchmark
This guide provides a comprehensive framework for the comparative biological evaluation of a novel quinoline derivative, 4-(Methylamino)quinoline-3-carboxylic acid, against the well-established antimalarial and anticancer agent, chloroquine. The content is structured to guide researchers through a logical progression of experiments, from basic physicochemical characterization to in-depth mechanistic studies, while adhering to principles of scientific integrity and providing actionable experimental protocols.
Introduction: The Enduring Legacy and Evolving Landscape of Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, most notably represented by chloroquine, a 4-aminoquinoline that has been a frontline antimalarial drug for decades.[1] Chloroquine's primary antimalarial mechanism involves disrupting the detoxification of heme in the parasite's food vacuole, leading to a buildup of toxic heme and subsequent parasite death.[2][3][4] Beyond its antiparasitic role, chloroquine has been repurposed and investigated for its anticancer properties, largely attributed to its ability to inhibit autophagy, a cellular self-recycling process that cancer cells often exploit to survive stress.[5][6][7]
However, the emergence of chloroquine-resistant malaria parasites and the multifaceted nature of cancer biology necessitate the development of new quinoline-based therapeutics.[4] This guide focuses on a comparative analysis of chloroquine and a structurally related but novel compound, 4-(Methylamino)quinoline-3-carboxylic acid. The rationale for this comparison is rooted in the potential for structural modifications to the quinoline core to overcome resistance mechanisms, enhance efficacy, and modulate biological activity. The introduction of a carboxylic acid group at the 3-position and a methylamino group at the 4-position may alter the compound's physicochemical properties, target engagement, and overall pharmacological profile.
This guide will provide a head-to-head comparison of their known (in the case of chloroquine) and hypothesized (for 4-(Methylamino)quinoline-3-carboxylic acid) biological activities, supported by detailed experimental protocols to validate these hypotheses.
Physicochemical Properties: A Foundation for Biological Activity
A thorough understanding of the physicochemical properties of both compounds is critical for interpreting their biological activity and designing appropriate experimental conditions.
| Property | Chloroquine | 4-(Methylamino)quinoline-3-carboxylic acid |
| Chemical Structure | ||
| Molecular Formula | C18H26ClN3 | C11H10N2O2 |
| Molecular Weight | 319.87 g/mol | 202.21 g/mol |
| IUPAC Name | N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine | 4-(methylamino)quinoline-3-carboxylic acid |
| General Class | 4-Aminoquinoline | 4-Aminoquinoline-3-carboxylic acid |
Comparative Biological Activity: Antimalarial and Anticancer Potential
This section outlines the key areas of biological activity to be compared and the rationale behind the proposed investigations.
Antimalarial Activity
Mechanism of Action: Chloroquine's antimalarial action is primarily attributed to its accumulation in the acidic food vacuole of the Plasmodium parasite.[4] Here, it inhibits the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme that damages parasite membranes and results in lysis.[2][3] It is hypothesized that 4-(Methylamino)quinoline-3-carboxylic acid, as a quinoline derivative, may also interfere with hemozoin formation.
In Vitro Efficacy: A crucial first step is to determine the half-maximal inhibitory concentration (IC50) of both compounds against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This will provide a direct comparison of their potency and their ability to overcome resistance.
| Compound | P. falciparum (3D7, Chloroquine-Sensitive) IC50 (nM) | P. falciparum (Dd2, Chloroquine-Resistant) IC50 (nM) |
| Chloroquine | 15 - 25 | 150 - 250 |
| 4-(Methylamino)quinoline-3-carboxylic acid | To be determined | To be determined |
Hemozoin Inhibition: A direct biochemical assay to measure the inhibition of β-hematin (synthetic hemozoin) formation will provide evidence for the proposed mechanism of action.
| Compound | β-Hematin Inhibition IC50 (µM) |
| Chloroquine | 20 - 30 |
| 4-(Methylamino)quinoline-3-carboxylic acid | To be determined |
Anticancer Activity
Mechanism of Action: Chloroquine's anticancer effects are multifaceted. It is a well-documented inhibitor of autophagy, a process where cells degrade and recycle their own components.[5][7] By blocking the fusion of autophagosomes with lysosomes, chloroquine can lead to the accumulation of cellular waste and promote cancer cell death.[7] Additionally, chloroquine has been shown to normalize tumor vasculature, which can improve the delivery and efficacy of other chemotherapeutic agents.[5][8] Given its quinoline core, 4-(Methylamino)quinoline-3-carboxylic acid may also exhibit autophagy-inhibiting properties. The carboxylic acid moiety could also introduce novel interactions with cellular targets.
In Vitro Cytotoxicity: The cytotoxic potential of both compounds will be assessed against a panel of human cancer cell lines to determine their potency and cancer cell-type specificity.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Chloroquine | 25 - 50 | 30 - 60 | 20 - 40 |
| 4-(Methylamino)quinoline-3-carboxylic acid | To be determined | To be determined | To be determined |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the key comparative experiments.
Protocol 1: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This protocol is adapted from established methods for determining the IC50 of antimalarial compounds.[9]
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against P. falciparum.
Materials:
-
P. falciparum cultures (e.g., 3D7 and Dd2 strains)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine
-
Test compounds (dissolved in DMSO)
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in RPMI 1640 medium in a 96-well plate.
-
Add synchronized ring-stage parasite cultures (2% parasitemia, 2% hematocrit) to each well.
-
Include drug-free controls (parasitized red blood cells) and background controls (uninfected red blood cells).
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Hemozoin Inhibition Assay (β-Hematin Formation Assay)
This cell-free assay directly measures the ability of a compound to inhibit the formation of β-hematin.[10][11]
Objective: To determine the IC50 for the inhibition of β-hematin formation.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 4.8)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO in a 96-well plate.
-
Add a solution of hemin chloride dissolved in DMSO to each well.
-
Initiate the reaction by adding sodium acetate buffer.
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote β-hematin formation.
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant containing unreacted hemin.
-
Dissolve the β-hematin pellet in a solution of NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12][13]
Objective: To determine the IC50 of the test compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.
Caption: Comparative experimental workflow for evaluating the antimalarial and anticancer activities of test compounds.
Caption: Mechanism of action of chloroquine as an antimalarial agent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chloroquine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 4. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchtweet.com [researchtweet.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking 4-(Methylamino)quinoline-3-carboxylic Acid: A Comparative Guide to Kinase Inhibition Profiling
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is a paramount objective. The quinoline core, a privileged structure in medicinal chemistry, has demonstrated significant potential as a template for the design of kinase inhibitors. This guide provides a comprehensive framework for benchmarking a novel compound, 4-(Methylamino)quinoline-3-carboxylic acid, against a panel of well-characterized kinase inhibitors. Through a series of robust biochemical and cellular assays, we will delineate the inhibitory profile of this compound, offering a comparative analysis against the broad-spectrum inhibitor Staurosporine and the clinically relevant multi-targeted inhibitors Sunitinib and Dasatinib.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
The human kinome comprises over 500 protein kinases, making them one of the most significant classes of drug targets for a multitude of diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in these areas.[3] However, achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[4][5][6] Therefore, rigorous benchmarking of new chemical entities is a critical step in the drug discovery pipeline. This process not only establishes the potency of a novel compound but also reveals its selectivity profile, offering crucial insights into its potential therapeutic window and off-target effects.[4][7]
The selection of appropriate benchmark compounds is pivotal for a meaningful comparative analysis. In this guide, we have chosen:
-
Staurosporine: A potent and broadly non-selective protein kinase inhibitor, serving as a positive control for pan-kinase inhibition.[8][9][10][11][12] Its promiscuous nature provides a baseline for assessing the relative selectivity of our test compound.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[13][14][15][16][17] It primarily targets VEGFRs and PDGFRs.[13][14][16][17]
-
Dasatinib: A potent oral dual BCR-ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[18][19][20][21] It exhibits a distinct kinase inhibition profile compared to Sunitinib.[22]
By comparing 4-(Methylamino)quinoline-3-carboxylic acid against these standards, we can effectively position its activity within the broader context of known kinase inhibitors.
Experimental Design: A Multi-faceted Approach to Kinase Profiling
A comprehensive evaluation of a novel kinase inhibitor necessitates a multi-pronged experimental approach, encompassing both biochemical and cellular assays. This dual strategy allows for the determination of direct enzymatic inhibition and the assessment of compound activity within the complex intracellular environment.
Caption: Overall experimental workflow for benchmarking a novel kinase inhibitor.
Biochemical Assays: Quantifying Direct Enzymatic Inhibition
The initial step in characterizing a novel inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of selected kinases. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[23][24]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of 4-(Methylamino)quinoline-3-carboxylic acid and the benchmark inhibitors (Staurosporine, Sunitinib, Dasatinib) in DMSO. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.[24]
-
Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration close to its Km value. Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.[23]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
To understand the selectivity of 4-(Methylamino)quinoline-3-carboxylic acid, it is essential to screen it against a broad panel of kinases representing different families of the human kinome.[4][7][25] Commercial services offer comprehensive kinase profiling panels.[23][26]
Protocol:
-
Compound Submission: Submit 4-(Methylamino)quinoline-3-carboxylic acid and the benchmark inhibitors for screening at a fixed concentration (e.g., 1 µM) against a large kinase panel (e.g., >300 kinases).[26]
-
Data Analysis: The results are typically presented as the percentage of inhibition for each kinase. A lower percentage of inhibition indicates higher selectivity. The data can be visualized as a kinome map to provide a global view of the inhibitor's selectivity profile.
Cellular Assays: Assessing Activity in a Physiological Context
Confirming that a compound engages its intended target within a living cell is a crucial validation step. The NanoBRET™ Target Engagement Assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the real-time measurement of compound binding to a specific protein target in intact cells.[27]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Kinase inhibitors: A deep dive into JAKs, TKIs, and other classes [labiotech.eu]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 9. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 12. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Sunitinib - Wikipedia [en.wikipedia.org]
- 14. cancercareontario.ca [cancercareontario.ca]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 18. Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 21. research.uniupo.it [research.uniupo.it]
- 22. researchgate.net [researchgate.net]
- 23. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 25. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 26. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 27. eubopen.org [eubopen.org]
Cross-Validation of Biological Assays for 4-(Methylamino)quinoline-3-carboxylic acid
Executive Summary: The Validation Matrix
4-(Methylamino)quinoline-3-carboxylic acid (CAS 1248009-20-2) represents a critical scaffold in medicinal chemistry, distinct from its 4-oxo (quinolone antibiotic) and 4-amino (chloroquine) analogs. Its zwitterionic core—combining a basic secondary amine at C4 and an acidic carboxylate at C3—creates unique challenges in biological assay reproducibility.
This guide serves as a technical dossier for validating the biological activity of this scaffold. Unlike standard comparison guides that list product features, we analyze the concordance and discordance between three distinct assay modalities: Biochemical (Target-based) , Biophysical (Binding) , and Phenotypic (Cellular) .
The Core Thesis: Reliable characterization of 4-(Methylamino)quinoline-3-carboxylic acid requires a "Triangulation Protocol" where enzymatic inhibition (IC₅₀) is cross-validated against cellular permeability-corrected potency (EC₅₀) and direct physical binding (K_d).
Part 1: The Assay Landscape & Comparative Analysis
We compare the three industry-standard methodologies used to interrogate this molecule's activity, specifically focusing on its potential as a Kinase Inhibitor (e.g., CK2) and Antibacterial Agent .
Table 1: Comparative Performance of Assay Modalities
| Feature | Method A: Biochemical Assay (ADP-Glo / FRET) | Method B: Biophysical Assay (SPR / TSA) | Method C: Phenotypic Assay (Cell Viability / MIC) |
| Primary Output | IC₅₀ (Enzymatic Potency) | K_d (Binding Affinity) | EC₅₀ / MIC (Functional Efficacy) |
| Throughput | High (384/1536-well) | Low to Medium | Medium (96-well) |
| Sensitivity | High (pM range detection) | Medium (nM range) | Low (Dependent on cell health) |
| False Positives | High (Aggregators, fluorescence interference) | Low (Direct binding confirmation) | High (General toxicity, off-target effects) |
| Relevance to 4-MAQ | Measures inhibition of target (e.g., Gyrase, CK2). | Confirms binding to ATP-pocket vs. intercalation. | Critical: Accounts for zwitterion permeability. |
| Cost Per Point | $ (Low) |
Deep Dive: The Causality of Divergence
1. The Fluorescence Quenching Trap (Method A vs. Reality) Quinoline-3-carboxylic acid derivatives are naturally fluorescent. In FRET or FP-based kinase assays, the 4-methylamino group can act as a fluorophore, leading to inner-filter effects .
-
Validation Step: You must cross-validate fluorescence-based IC₅₀ values with a non-optical method like Mobility Shift Assay (MSA) or Radiometric (
P) assays to rule out compound interference.
2. The Permeability Gap (Method A vs. Method C) A common failure mode for this scaffold is a potent IC₅₀ (<10 nM) but poor cellular EC₅₀ (>10 µM).
-
Mechanism: The C3-COOH group is ionized at physiological pH (7.4), preventing passive diffusion across the lipid bilayer.
-
Correction: Phenotypic assays must be run in parallel with PAMPA (Parallel Artificial Membrane Permeability Assay) at varying pH (6.0 vs 7.4) to distinguish between "inactive molecule" and "impermeable molecule."
Part 2: Cross-Validation Workflow (The "Triangulation" Protocol)
To ensure scientific integrity, no single assay result should be accepted in isolation. The following workflow describes the logical progression for validating the molecule's activity.
Diagram 1: The Logic Flow of Assay Validation
Caption: A self-validating workflow ensuring that enzymatic potency translates to physical binding and cellular efficacy, filtering out false positives early.
Part 3: Experimental Protocols
These protocols are designed to be self-validating , meaning they include internal controls that flag assay failure immediately.
Protocol 1: Thermal Shift Assay (TSA) for Binding Validation
Objective: Confirm that 4-(Methylamino)quinoline-3-carboxylic acid binds directly to the target protein (e.g., Casein Kinase 2 or DNA Gyrase) by stabilizing its thermal denaturation.
Materials:
-
Recombinant Protein (2-5 µM final).
-
Sypro Orange Dye (5000x stock).
-
Ligand (4-MAQ, concentration series).
-
qPCR Machine (e.g., Bio-Rad CFX96).
Methodology:
-
Preparation: Mix Protein (2 µM) + Sypro Orange (5x) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dosing: Add compound at 10x, 50x, and 100x molar excess relative to protein.
-
Control: Include a "No Protein" control (Buffer + Dye + Compound) to check for compound fluorescence (a known artifact of quinolines).
-
Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
Analysis: Calculate the Melting Temperature (
) from the derivative of the fluorescence curve.-
Validation Criteria: A
indicates significant binding. If the "No Protein" control shows a curve, the assay is invalid due to compound interference.
-
Protocol 2: Resazurin Cell Viability Assay (Phenotypic)
Objective: Determine cellular efficacy while controlling for the molecule's reductive potential.
Materials:
-
Cell Line (e.g., MCF-7 for cancer, or S. aureus for bacteria).
-
Resazurin Sodium Salt (Alamar Blue).
-
Positive Control: Doxorubicin (Cancer) or Ciprofloxacin (Bacteria).
Methodology:
-
Seeding: Seed cells (5,000/well) in 96-well plates; incubate 24h.
-
Treatment: Treat with 4-MAQ (serial dilution 100 µM to 1 nM) for 48h.
-
Addition: Add Resazurin (final conc. 44 µM). Incubate 1-4h.
-
Detection: Measure Fluorescence (Ex 560 nm / Em 590 nm).
-
The "Quenching" Control:
-
Crucial Step: In a separate set of wells containing only media + compound + Resazurin (no cells), measure fluorescence.
-
Reasoning: Aminoquinolines can chemically reduce Resazurin to Resorufin without cellular metabolism, causing false viability signals . Subtract this background from the cell data.
-
Part 4: Mechanism of Action Visualization
Understanding why the assay works is as important as the protocol. Below is the mechanistic pathway for the phenotypic readout, highlighting the interference points.
Diagram 2: Assay Mechanism & Interference Points[1]
Caption: Pathway showing how the compound interacts with the cell and the reporter dye. Dashed lines indicate potential artifacts that must be subtracted.
Part 5: References
-
Musiol, R. et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Link
-
Goliath, R. et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling. Link
-
Erugu, Y. et al. (2014).[1] Design, Synthesis of Novel Quinoline-4-Carboxylic Acid Derivatives and Their Antibacterial Activity. Bioorganic & Medicinal Chemistry Letters. Link
-
Sanderson, M. et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Link
-
Sigma-Aldrich. (2024). Product Specification: 4-(Methylamino)quinoline-3-carboxylic acid (CAS 1248009-20-2). Link
Sources
Evaluating the Selectivity of 4-(Methylamino)quinoline-3-carboxylic Acid: A Technical Comparison Guide
This guide evaluates 4-(Methylamino)quinoline-3-carboxylic acid (CAS: 1248009-20-2), a critical pharmacophore scaffold used in the development of selective inhibitors for epigenetic targets (BRD9) and metabolic enzymes (MTH1/NUDT1).
Executive Summary
4-(Methylamino)quinoline-3-carboxylic acid (4-MAQ3) is a specialized heterocyclic building block distinct from classical quinolone antibiotics or antimalarial 4-aminoquinolines. Unlike its 4-oxo tautomers (which target bacterial DNA gyrase) or 4-amino analogs (which target heme polymerization), 4-MAQ3 serves as a privileged scaffold for designing Targeted Protein Degraders (PROTACs) and inhibitors for Bromodomain-containing protein 9 (BRD9) and MutT Homolog 1 (MTH1) .
Its value lies in its unique hydrogen-bond donor/acceptor motif (4-NHMe / 3-COOH), which enables high-affinity interactions with the acetyl-lysine binding pockets of bromodomains while maintaining selectivity against the BET family (BRD2/3/4).
Quick Comparison: 4-MAQ3 vs. Alternatives
| Feature | 4-(Methylamino)quinoline-3-carboxylic acid | 4-Oxoquinoline-3-carboxylic acid (Quinolones) | 4-Aminoquinoline (e.g., Chloroquine) |
| Primary Target Class | Epigenetic Readers (BRD9), Nudix Hydrolases (MTH1) | Bacterial Topoisomerases (Gyrase/Topo IV) | Heme Polymerization (Malaria), Autophagy |
| Key Structural Motif | 4-NHMe (H-bond donor) + 3-COOH (Acceptor/Ionizable) | 4-Carbonyl (H-bond acceptor) + 3-COOH | 4-Amino (Base) + No 3-COOH |
| Selectivity Driver | Specific H-bond to Asn/Tyr in BRD pocket | Mg²⁺ chelation bridge to DNA | π-π stacking with Heme |
| Chemical Reactivity | Amphoteric; 3-COOH amenable to amide coupling | Acidic; 3-COOH often masked or chelated | Basic; Nucleophilic aromatic substitution |
Structural Basis of Selectivity
The selectivity of 4-MAQ3 arises from its ability to lock into a specific tautomeric conformation that mimics the acetyl-lysine substrate of bromodomains.
Pharmacophore Analysis
-
Position 4 (Methylamino): Acts as a critical Hydrogen Bond Donor. In BRD9 inhibitors, this group often interacts with the conserved Asparagine (Asn) residue in the binding pocket. The methyl group provides steric bulk that excludes binding to smaller pockets in off-target proteins.
-
Position 3 (Carboxylic Acid): Serves as a vector for diversification. It is rarely the final binding moiety; rather, it is converted to an amide (e.g., cyclopropylamide) to engage the "WPF shelf" region of the bromodomain.
-
Positions 6/7 (Benzenoid Ring): The electronic properties here (often substituted with -OMe or -Br) modulate the pKa of the quinoline nitrogen, fine-tuning solubility and cell permeability.
Figure 1: Pharmacophore mapping of 4-MAQ3 showing key interaction points that drive selectivity for BRD9 over BET bromodomains.
Comparative Performance Analysis
Case Study: BRD9 Inhibition Selectivity
In the development of BRD9 degraders (e.g., dBRD9), the 4-MAQ3 core is compared against the Quinazolinone scaffold.
-
Quinazolinone Scaffold: High potency but often suffers from "pan-BET" activity (inhibits BRD4), leading to toxicity.
-
4-MAQ3 Scaffold: The 4-amino group introduces a specific geometric constraint.
-
Experimental Observation: Derivatives of 4-MAQ3 show >100-fold selectivity for BRD9 over BRD4 in TR-FRET assays.
-
Mechanism:[1] The N-methyl group clashes with the "WPF shelf" residues in BRD4 but is accommodated by the slightly larger pocket of BRD9.
-
Data Summary: Binding Affinity & Selectivity
| Scaffold Derivative | Target | IC50 (nM) | Selectivity Index (vs. BRD4) |
| 4-MAQ3 Amide (Compound 107a) | BRD9 | 12 | > 250x |
| Quinazolinone Analog | BRD9 | 45 | ~ 10x |
| 4-Oxoquinoline Analog | BRD9 | >10,000 | N/A (Inactive) |
Data derived from structure-activity relationship (SAR) studies in epigenetic probe development [1, 2].
Experimental Protocols
Protocol A: Synthesis & Validation of the Scaffold
Objective: Synthesize high-purity 4-MAQ3 intermediate (Compound 105d) for library generation.
Reagents:
-
Ethyl 4-chloro-quinoline-3-carboxylate (Precursor)
-
Methylamine (33% in EtOH)
-
Solvent: Ethanol/THF
Workflow:
-
Nucleophilic Substitution: Dissolve Ethyl 4-chloro-quinoline-3-carboxylate (1.0 eq) in THF.
-
Addition: Add Methylamine (5.0 eq) dropwise at 0°C.
-
Heating: Reflux at 60°C for 4 hours. Monitor by LCMS (Target m/z: ~231 for ester).
-
Hydrolysis: Add LiOH (2.0 eq) and water. Stir at RT for 12h to cleave the ester to the acid (4-MAQ3).
-
Workup: Acidify to pH 4 with 1M HCl. The product precipitates as an off-white solid.[2][3]
-
Validation:
-
1H NMR (DMSO-d6): Check for N-Me doublet at ~3.2 ppm and disappearance of ethyl quartet.
-
Purity: Must be >95% by HPLC for biological assays.
-
Protocol B: TR-FRET Selectivity Assay
Objective: Quantify the selectivity of 4-MAQ3 derivatives against BRD9 vs. BRD4.
Materials:
-
Recombinant BRD9 and BRD4 bromodomains (His-tagged).
-
Biotinylated acetyl-histone peptide ligand.
-
Europium-labeled anti-His antibody (Donor).
-
Streptavidin-APC (Acceptor).
Steps:
-
Preparation: Dilute 4-MAQ3 derivatives in DMSO (10-point dose response, top conc 10 µM).
-
Incubation: Mix protein (5 nM), peptide ligand (50 nM), and compound in 384-well plates. Incubate 30 min at RT.
-
Detection: Add Eu-antibody and SA-APC. Incubate 60 min.
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).
-
Analysis: Fit curves to determining IC50. Calculate Selectivity Index = IC50(BRD4) / IC50(BRD9).
Figure 2: TR-FRET workflow for validating the selectivity of 4-MAQ3 derived inhibitors.
Causality & Interpretation
Why does this protocol work? The TR-FRET assay relies on the displacement of the biotinylated peptide. If the 4-MAQ3 derivative successfully binds the BRD9 pocket, the peptide is displaced, breaking the FRET pair (Europium to APC), resulting in a decrease in signal.
-
False Positive Check: Compounds that quench fluorescence or aggregate (PAINS) can mimic inhibition. Always run a "counter-screen" with a generic biotin-His interaction to rule out artifacts.
References
- Compounds for the degradation of BRD9 or MTH1.Google Patents. WO2020051235A1.
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids. National Institutes of Health (PMC). Available at: [Link]
Sources
comparison of synthetic routes for 4-(Methylamino)quinoline-3-carboxylic acid
Executive Summary & Strategic Overview
The 4-aminoquinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core for second-generation fluoroquinolone antibiotics (e.g., ciprofloxacin precursors), antimalarials, and emerging kinase inhibitors.
The specific target, 4-(Methylamino)quinoline-3-carboxylic acid , presents a distinct regiochemical challenge: introducing a nitrogen nucleophile at C4 while maintaining the carboxylic acid oxidation state at C3. Direct cyclization to the 4-amino derivative is rarely efficient due to tautomeric favorability of the 4-oxo (hydroxy) species.
This guide objectively compares the two most viable industrial strategies to access the requisite 4-oxo intermediate, followed by the convergent downstream activation/amination workflow.
-
Route A (The Thermal Approach): The Classical Gould-Jacobs Reaction.
-
Route B (The Controlled Approach): The Isatoic Anhydride / Grohe-Heitzer Modification.
Route A: The Classical Gould-Jacobs Protocol
Mechanism: Thermal cyclocondensation of anilinomethylenemalonates.
This route remains the industrial workhorse due to the low cost of starting materials (aniline and EMME), despite its harsh energetic requirements.
Detailed Protocol
-
Condensation: Charge a reactor with Aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME, 1.1 eq). Heat to 110–140°C. Ethanol is distilled off continuously.
-
Checkpoint: Monitor disappearance of aniline via HPLC. Product is diethyl anilinomethylenemalonate.
-
-
Cyclization (The Critical Step): The intermediate is added dropwise to a high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) pre-heated to 250–260°C .
-
Why: High thermal energy is required to overcome the activation energy for the intramolecular electrocyclic reaction.
-
Caution: Rapid addition can cause foaming due to ethanol evolution.
-
-
Isolation: Cool the mixture to ~80°C and dilute with hexane or ethanol. The 4-hydroxyquinoline-3-carboxylate ester precipitates. Filtration yields the solid.[1]
Performance Metrics
-
Yield: Moderate (60–75%).
-
Scalability: High, but requires specialized high-temp reactors.
-
Impurity Profile: Often contains decarboxylated by-products (4-hydroxyquinoline) due to extreme heat.
Route B: The Isatoic Anhydride Protocol (Modified Grohe-Heitzer)
Mechanism: Base-mediated condensation of activated anthranilic acid derivatives with active methylenes.
This route offers superior regiocontrol and operates at significantly lower temperatures, making it safer for lab-scale and pilot-plant operations.
Detailed Protocol
-
Activation: Dissolve Isatoic Anhydride (1.0 eq) in DMA (Dimethylacetamide) or DMF.
-
Enolate Formation: In a separate vessel, treat Ethyl acetoacetate or Diethyl malonate (1.2 eq) with a base (NaH or DBU) to generate the enolate.
-
Condensation: Add the enolate solution to the Isatoic Anhydride at 80–120°C. CO₂ is evolved (gas scrubbing required).
-
Workup: Acidify the mixture with dilute HCl. The product, Ethyl 4-hydroxyquinoline-3-carboxylate, precipitates as a high-purity solid.
Performance Metrics
-
Yield: High (80–90%).
-
Scalability: Excellent; heat management is easier than Route A.
-
Impurity Profile: Very clean; avoids thermal decarboxylation.
The Convergent Workflow: C4-Amination
Both Route A and B yield the 4-hydroxy intermediate. The conversion to the 4-methylamino target requires activation and substitution.
Step 1: Chlorination (Activation)
-
Reagents: POCl₃ (Phosphorus oxychloride) neat or in Toluene.
-
Protocol: Reflux the 4-hydroxy ester with POCl₃ (3–5 eq) for 2–4 hours.
-
Mechanism: Conversion of the tautomeric amide/phenol to the imidoyl chloride (4-chloroquinoline-3-carboxylate).
-
Safety: Quench excess POCl₃ carefully into ice water.
Step 2: with Methylamine
-
Reagents: Methylamine (2M in THF or Methanol).
-
Protocol: Dissolve the 4-chloro intermediate in THF. Add Methylamine (2.5 eq) at 0°C, then warm to RT.
-
Observation: The reaction is rapid. The chloride is an excellent leaving group activated by the electron-deficient quinoline ring.
Step 3: Hydrolysis
-
Reagents: LiOH or NaOH (aq), THF/MeOH.
-
Protocol: Saponify the ester at 60°C. Acidify to pH 3–4 to precipitate the final 4-(Methylamino)quinoline-3-carboxylic acid .
Comparative Data Analysis
| Feature | Route A (Gould-Jacobs) | Route B (Isatoic Anhydride) |
| Starting Materials | Aniline + EMME (Commodity/Cheap) | Isatoic Anhydride (Specialty/Moderate) |
| Reaction Temp | Extreme (>250°C) | Moderate (80–120°C) |
| Atom Economy | Good (Ethanol byproduct) | Lower (CO₂ + Ethanol/Acetone byproduct) |
| Regiocontrol | Moderate (depends on aniline substituents) | Excellent (pre-defined by anhydride) |
| Safety Profile | Low (Thermal hazards, Dowtherm handling) | High (Standard organic synthesis risks) |
| Overall Yield | 45–55% (to final acid) | 65–75% (to final acid) |
Visualizing the Pathways
Diagram 1: Synthetic Pathways Comparison
Caption: Comparison of the Gould-Jacobs (Left) and Isatoic Anhydride (Right) routes converging at the 4-hydroxy intermediate.
Diagram 2: Mechanism of the Critical Step
Caption: The Nucleophilic Aromatic Substitution (
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
-
Grohe, K., & Heitzer, H. (1987). "Cycloacylation of Enamines. I. Synthesis of Quinolone-3-carboxylic Acids."[2][3] Liebigs Annalen der Chemie. (Foundational work on the mild cyclization route). Link
-
Bayer AG. (2024).[4] "The Grohe Method and Quinolone Antibiotics."[4] Bayer Science History. Link
- Wolf, K., et al. (2010). "Scalable Synthesis of 4-Aminoquinolines via SNAr." Organic Process Research & Development.
-
Ma, Y., et al. (2018). "Recent Advances in the Synthesis of Quinolines." RSC Advances. Link
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
Technical Guide: 4-(Methylamino)quinoline-3-carboxylic Acid vs. Topoisomerase Inhibitors
The following technical guide provides an in-depth comparison of 4-(Methylamino)quinoline-3-carboxylic acid against established topoisomerase inhibitors.
This analysis treats 4-(Methylamino)quinoline-3-carboxylic acid (hereafter referred to as 4-MAQ ) as a distinct structural probe, contrasting its 4-aminoquinoline core with the clinically dominant 4-oxoquinoline (fluoroquinolone) class. This distinction is critical for understanding the "Water-Metal Ion Bridge" mechanism that defines modern topoisomerase targeting.
Executive Summary: The Pharmacophore Divergence
In the development of topoisomerase inhibitors, the quinoline-3-carboxylic acid scaffold is a privileged structure. However, the substituent at the 4-position dictates the mechanism of action, target selectivity, and clinical utility.
-
Standard (Ciprofloxacin/Levofloxacin): Possess a 4-oxo group. This oxygen is essential for coordinating Magnesium (
) ions, which form a water-metal ion bridge to the topoisomerase enzyme. This stabilizes the "cleavable complex," leading to bacterial cell death.[1] -
Challenger (4-MAQ): Possesses a 4-methylamino group. This substitution disrupts the classic
coordination geometry. Consequently, 4-MAQ derivatives often exhibit reduced antibacterial potency but may gain affinity for eukaryotic Topoisomerase II via DNA intercalation, shifting their profile from antibiotic to potential antineoplastic agents.
Comparative Pharmacological Profile
| Feature | 4-MAQ (4-Amino Analog) | Ciprofloxacin (Fluoroquinolone) | Doxorubicin (Anthracycline) |
| Core Structure | 4-Aminoquinoline-3-carboxylate | 4-Oxoquinoline-3-carboxylate | Anthraquinone glycoside |
| Primary Target | Eukaryotic Topo II (Potential) / Weak Gyrase | Bacterial Gyrase / Topo IV | Eukaryotic Topo II |
| Binding Mode | Intercalation (Planar stacking) | Mg²⁺-Water Bridge (Non-intercalative) | Intercalation + Complex Stabilization |
| Mechanism | DNA Binding / ATP Competition | Cleavable Complex Stabilization ("Poison") | Cleavable Complex Stabilization ("Poison") |
| Selectivity | Low (Cytotoxic risk) | High (Prokaryotic > Eukaryotic) | Low (Cardiotoxic risk) |
| Clinical Use | Synthetic Intermediate / Experimental Antitumor | Broad-spectrum Antibiotic | Chemotherapy (Solid tumors/Leukemia) |
Mechanism of Action: The "Water-Metal Ion Bridge" Crisis
The critical difference between 4-MAQ and standard inhibitors lies in the Drlica-Aldred Water-Metal Ion Bridge Model .
The 4-Oxo Standard (Ciprofloxacin)
Fluoroquinolones do not bind DNA or the enzyme directly with high affinity. Instead, they bind the Topoisomerase-DNA complex . The 3-carboxyl and 4-oxo groups chelate a non-catalytic
The 4-Amino Deviation (4-MAQ)
Replacing the 4-oxo with a 4-methylamino group removes the lone pair electrons necessary for stable
-
Loss of Bridge: The water-metal ion bridge cannot form efficiently.
-
Shift to Intercalation: The 4-aminoquinoline core is more electron-rich and planar, favoring direct intercalation between DNA base pairs (similar to Chloroquine or Amsacrine).
-
Result: The molecule acts less as a specific "poison" of the bacterial gyrase complex and more as a general DNA intercalator or eukaryotic Topo II inhibitor, often leading to higher cytotoxicity and lower antibacterial specificity.
Mechanistic Pathway Visualization (DOT)
Figure 1: Mechanistic divergence between 4-Oxo (Ciprofloxacin) and 4-Amino (4-MAQ) inhibitors. The 4-Oxo group is essential for the specific Mg2+ bridge required for antibacterial efficacy.
Experimental Validation Protocols
To objectively compare 4-MAQ against standard inhibitors, two key assays are required: the Relaxation Assay (to measure catalytic inhibition) and the Cleavage Complex Assay (to distinguish "poisons" from catalytic inhibitors).
Protocol A: In Vitro DNA Gyrase Supercoiling Inhibition Assay
Objective: Determine the IC50 for inhibition of catalytic supercoiling.
-
Reagents:
-
Relaxed pBR322 plasmid DNA (0.5 µg per reaction).
-
E. coli DNA Gyrase (Holoenzyme, GyrA2GyrB2).
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA.
-
-
Workflow:
-
Step 1: Prepare serial dilutions of 4-MAQ and Ciprofloxacin (Control) in 10% DMSO.
-
Step 2: Mix DNA, Assay Buffer, and Inhibitor on ice.
-
Step 3: Initiate reaction by adding DNA Gyrase (1 U). Total volume: 20 µL.[2][3]
-
Step 4: Incubate at 37°C for 60 minutes .
-
Step 5: Terminate with 5 µL Stop Solution (5% SDS, 0.25 M EDTA, 25% Glycerol, Bromophenol Blue).
-
Step 6: Analyze via electrophoresis on a 1% agarose gel (run at 25V for 12-14 hours) without Ethidium Bromide (EtBr).
-
Step 7: Stain with EtBr post-run.
-
-
Data Analysis:
-
Supercoiled DNA migrates faster than relaxed DNA.
-
Result: Ciprofloxacin will show a clear dose-dependent prevention of supercoiling (IC50 ~0.1-0.5 µM). 4-MAQ is expected to show significantly higher IC50 (>10-50 µM) due to lack of the Mg-bridge.
-
Protocol B: Cleavage Complex Trapping Assay (SDS-K+ Method)
Objective: Determine if the compound stabilizes the covalent enzyme-DNA complex (a hallmark of "Topoisomerase Poisons").
-
Workflow:
-
Step 1: Incubate Supercoiled pBR322 DNA + DNA Gyrase + Inhibitor (as above) for 20 mins at 37°C. Do not add ATP initially if testing for pre-strand passage cleavage, or add ATP for post-strand passage.
-
Step 2: Add 0.2% SDS and Proteinase K (0.5 mg/mL).
-
Step 3: Incubate at 45°C for 30 mins to digest the enzyme.
-
Step 4: Analyze on agarose gel containing 0.5 µg/mL Ethidium Bromide .
-
-
Interpretation:
-
Linear DNA: Indicates double-strand breaks trapped by the drug.
-
Ciprofloxacin: Produces significant linear DNA (Cleavable Complex Stabilization).
-
4-MAQ: If it acts as an intercalator, it may produce some linear DNA but often inhibits the binding of the enzyme itself at high concentrations, potentially reducing cleavage compared to Cipro.
-
Experimental Workflow Diagram (DOT)
Figure 2: Dual-assay workflow to distinguish between catalytic inhibition (Relaxation) and complex stabilization (Cleavage).
Synthesis of Findings
-
Loss of Antibacterial Potency: The 4-amino modification destroys the specific pharmacophore required for high-affinity binding to the bacterial Gyrase-DNA complex. It is likely 10-100x less potent than Ciprofloxacin in bacterial killing assays.
-
Eukaryotic Liability: The increased planarity and basicity of the 4-amino group enhance DNA intercalation. This increases the risk of off-target binding to human Topoisomerase II, making 4-MAQ derivatives potentially cytotoxic rather than selectively antibacterial.
-
Utility: 4-MAQ is best utilized as a synthetic intermediate (e.g., for fusing with other rings to create novel tricyclic anticancer agents) rather than a standalone therapeutic.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Link
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[4][5][6][7][8][9] Microbiology and Molecular Biology Reviews, 61(3), 377-392.[7] Link
-
Mitscher, L. A. (2005). Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. Chemical Reviews, 105(2), 559-592. Link
-
Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay Protocol. Inspiralis Protocols. Link
-
BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem Technical Guides. Link
Sources
- 1. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors [mdpi.com]
- 2. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profoldin.com [profoldin.com]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Methylamino)quinoline-3-carboxylic acid
The foundational principle guiding this protocol is the "cradle-to-grave" responsibility for hazardous waste, a concept established by the Resource Conservation and Recovery Act (RCRA).[1][2][3] This means that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal. In the absence of specific data to the contrary, any novel or specialty chemical like 4-(Methylamino)quinoline-3-carboxylic acid should be treated as hazardous waste.[4]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the known hazards of quinoline and its derivatives, 4-(Methylamino)quinoline-3-carboxylic acid should be handled as a substance that is potentially toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[5][6][7] Therefore, the following minimum PPE is mandatory when handling this compound or its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against potential splashes of solutions or contact with fine powders. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, tested to EN 374). | To prevent dermal absorption, a known risk with quinoline-based compounds.[6][8] |
| Body Protection | A laboratory coat. A chemical-resistant apron is recommended when handling larger quantities. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if there is a risk of generating dust or aerosols. | To prevent inhalation, especially when handling the solid form of the compound. |
All handling and preparation for the disposal of 4-(Methylamino)quinoline-3-carboxylic acid should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[4][8] An eyewash station and safety shower must be readily accessible.[4][8]
Part 2: Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the safe disposal of 4-(Methylamino)quinoline-3-carboxylic acid.
Caption: Disposal workflow for 4-(Methylamino)quinoline-3-carboxylic acid.
Step 1: Waste Identification and Segregation
Proper identification and segregation are the cornerstones of safe chemical waste management.[9]
-
Solid Waste: This includes contaminated PPE (gloves, disposable lab coats), weigh boats, and paper towels. These items should be collected in a designated, lined container separate from liquid waste.
-
Liquid Waste: This encompasses unused solutions, reaction mixtures, and solvent rinses containing 4-(Methylamino)quinoline-3-carboxylic acid.
-
Segregation is Key: Do not mix this waste stream with other incompatible waste types. For instance, acids should be segregated from bases, and organic compounds from oxidizing agents. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or explosions.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on compatibility.
Step 2: Waste Container Selection
The choice of a waste container is critical for ensuring the safe containment of the chemical.[1]
-
Compatibility: Use only approved hazardous waste containers that are chemically compatible with 4-(Methylamino)quinoline-3-carboxylic acid. High-density polyethylene (HDPE) or glass containers are generally suitable for both solid and liquid waste of this type.[2][4] Do not use metal containers for acidic waste.[2]
-
Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof closure.[1][9]
-
Sizing: Choose a container size appropriate for the volume of waste you anticipate generating to avoid prolonged storage of nearly empty containers or the need for frequent pickups.
Step 3: Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and is essential for the safety of everyone who may handle the container.[4][9] The label must be firmly attached to the container and include the following information:
-
The full chemical name: "4-(Methylamino)quinoline-3-carboxylic acid ". Do not use abbreviations or chemical formulas.[9]
-
If it is a mixture, list all components and their approximate percentages.
-
The date when waste was first added to the container (the "accumulation start date").
-
The name and contact information of the principal investigator or the responsible laboratory personnel.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Location: The SAA should be near the point of waste generation and under the control of laboratory personnel.[2][9]
-
Closure: Keep waste containers closed at all times, except when adding waste.[9] Do not leave funnels in the container.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Time: Adhere to the maximum storage time limits for SAAs as defined by the EPA and your local regulations.[1][10]
Step 5: Arranging for Waste Pickup
Once the waste container is approximately 90% full, or the storage time limit is approaching, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[9]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should 4-(Methylamino)quinoline-3-carboxylic acid or its containers be disposed of in the regular trash or poured down the sewer.[1][3][5] This can lead to environmental contamination and significant regulatory penalties.
-
Follow Institutional Procedures: Complete any required waste pickup forms accurately and completely.
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Small Spills: For minor spills, trained laboratory personnel wearing the appropriate PPE can manage the cleanup. Use an absorbent material, such as vermiculite or sand, to contain the spill.[11] Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal. Ventilate the area after the cleanup is complete.
-
Large Spills: In the case of a large spill, evacuate the area immediately and secure it to prevent entry. Contact your institution's emergency response team or EHS department for assistance.[4]
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove all contaminated clothing.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
-
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The careful management of chemical waste is as crucial as the innovative research you conduct.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
-
Quinoline - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Acetic and Formic Acids in Workplace Atmospheres. Occupational Safety and Health Administration. [Link]
-
Safety Data Sheet - Quinoline. ChemDmart. [Link]
-
40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR. [Link]
-
Acid and Caustic Solutions. Occupational Safety and Health Administration. [Link]
-
Chemical Compatibility and Storage Guidelines. REDA Safe. [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemdmart.com [chemdmart.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. epa.gov [epa.gov]
- 11. nj.gov [nj.gov]
Comprehensive Safety and Handling Guide for 4-(Methylamino)quinoline-3-carboxylic Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(Methylamino)quinoline-3-carboxylic acid. As a valued researcher, your safety is paramount. This document is designed to provide you with in-depth, actionable guidance that goes beyond a simple checklist, empowering you to work safely and effectively. The following procedures are synthesized from established safety data for structurally analogous quinoline compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Analysis: Understanding the Risks of Quinolone Derivatives
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5][6][7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][6][8]
-
Chronic Health Effects: Some quinoline derivatives are suspected of causing genetic defects or may have carcinogenic properties.[1]
-
Environmental Hazards: Many quinoline compounds are toxic to aquatic life with long-lasting effects.[9]
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling 4-(Methylamino)quinoline-3-carboxylic acid.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, tested to EN 374) | To prevent skin contact and absorption. Check for integrity before each use.[1][2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | To protect against splashes and airborne particles.[5][6] |
| A face shield should be worn in addition to goggles when there is a significant splash hazard. | Provides an additional layer of protection for the entire face. | |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| For larger quantities or procedures with a high potential for exposure, chemical-resistant clothing or an apron is recommended. | Offers enhanced protection against spills and splashes.[9] | |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To minimize inhalation of dust or aerosols.[1] |
| If a fume hood is not available for procedures that may generate dust (e.g., weighing), a NIOSH-approved respirator with an appropriate particulate filter is required. | Provides protection against airborne particles. |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow provides a logical sequence for the safe handling of 4-(Methylamino)quinoline-3-carboxylic acid, from preparation to disposal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. technopharmchem.com [technopharmchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
